2-(5-Chloropyridin-2-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWRIBCYEVDIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729045 | |
| Record name | (5-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-51-9 | |
| Record name | 5-Chloro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile
CAS Number: 185315-51-9
This technical guide provides a comprehensive overview of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 185315-51-9 | [3] |
| Molecular Formula | C₇H₅ClN₂ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| Physical Form | Solid | - |
| Storage | 2-8°C | [2] |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be proposed based on established chemical transformations for analogous compounds.[5] A common approach involves the nucleophilic substitution of a halogenated pyridine derivative with a cyanide salt.
Proposed Synthetic Pathway
A potential synthesis route starts from the commercially available 2-chloro-5-methylpyridine. The methyl group can be halogenated, for instance, via a radical bromination using N-bromosuccinimide (NBS) to yield 2-chloro-5-(bromomethyl)pyridine. This intermediate can then undergo a nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile to afford the final product, this compound.
Caption: Proposed synthesis of this compound.
Theoretical Experimental Protocol
Step 1: Synthesis of 2-chloro-5-(bromomethyl)pyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.[5]
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-5-(bromomethyl)pyridine in an anhydrous polar aprotic solvent such as DMSO.
-
Carefully add sodium cyanide (NaCN) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its completion by TLC.[5]
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[5]
Analytical Characterization
The structure and purity of this compound would be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the methylene carbon.[6] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (152.58 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and a singlet for the two protons of the methylene group adjacent to the nitrile. The chemical shifts and coupling patterns would be consistent with the substituted pyridine structure.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all seven carbon atoms in the molecule, including the characteristic chemical shift of the nitrile carbon.[7][8]
2.3.2. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical mobile phase could consist of a mixture of acetonitrile and water, with or without a buffer, run through a C18 column.[9][10]
Caption: General workflow for HPLC analysis.
Applications in Drug Discovery and Agrochemicals
This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity.[1][2] The presence of the chloropyridine and nitrile functionalities allows for a variety of chemical modifications, making it a valuable intermediate in the development of new therapeutic agents and crop protection products.[11]
Role as a Synthetic Intermediate
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The chlorine atom on the pyridine ring can be displaced by various nucleophiles, allowing for the introduction of different functional groups. This chemical versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.
Potential Biological Activity of Derivatives
While the biological activity of this compound itself is not well-documented, pyridine and acetonitrile moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][11][12]
Given that many biologically active molecules function by interacting with specific signaling pathways, it is plausible that derivatives of this compound could be designed to target key cellular processes. For instance, they could potentially act as enzyme inhibitors or receptor modulators.
Caption: Role in the drug discovery process.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its straightforward, albeit not formally published, synthesis and the reactivity of its functional groups make it an important tool for medicinal and synthetic chemists. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic and commercial potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 185315-51-9 [chemicalbook.com]
- 4. This compound [acrospharmatech.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-Depth Technical Guide to the Molecular Structure of 2-(5-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical characteristics, outlines a plausible synthetic pathway, and presents its spectroscopic profile. The information herein is intended to support research and development activities requiring a thorough understanding of this compound's molecular architecture.
Chemical Identity and Physical Properties
This compound is a solid, heterocyclic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| CAS Number | 185315-51-9 | [3] |
| Canonical SMILES | C1=CC(=NC=C1Cl)CC#N | [3] |
| Physical Form | Solid | |
| Storage Conditions | Store in a cool, dry, well-ventilated area | [3] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a highly plausible and industrially relevant synthetic route involves the cyanation of a suitable precursor. Based on established chemical transformations for analogous pyridine derivatives, the most likely pathway is the nucleophilic substitution of a leaving group on the methylene bridge of a 2-(halomethyl)-5-chloropyridine derivative with a cyanide salt.[4][5][6][7]
A proposed two-step synthesis starting from the readily available 2-chloro-5-methylpyridine is outlined below.
Step 1: Free-Radical Halogenation of 2-Chloro-5-methylpyridine
The first step involves the chlorination of the methyl group of 2-chloro-5-methylpyridine to form 2-chloro-5-(chloromethyl)pyridine. This can be achieved through a free-radical halogenation reaction.
Step 2: Cyanation of 2-Chloro-5-(chloromethyl)pyridine
The resulting 2-chloro-5-(chloromethyl)pyridine can then be reacted with a cyanide source, such as sodium cyanide, to yield this compound.
Proposed Experimental Protocol: Cyanation of 2-Chloro-5-(chloromethyl)pyridine
This theoretical protocol is based on general procedures for the cyanation of benzylic and heterocyclic halides.[4][5]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable volume of DMSO.
-
Add sodium cyanide (1.1 to 1.5 molar equivalents) to the solution.
-
Heat the reaction mixture to 50-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons. The pyridine protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂CN) will likely appear as a singlet further upfield.
13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm), and the methylene carbon will be observed at a higher field.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Pyridine H (3H, m) | Pyridine C (5C) |
| Methylene H (2H, s) | Methylene C (1C) |
| Nitrile C (1C) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | ~2250 | Medium to Strong, Sharp |
| C-H stretch (aromatic) | >3000 | Medium to Weak |
| C-H stretch (aliphatic) | <3000 | Medium to Weak |
| C=C, C=N stretch (pyridine ring) | ~1600-1450 | Medium to Strong |
| C-Cl stretch | ~1100-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 152, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Expected Fragmentation Pattern:
-
Loss of Cl: A fragment ion at m/z 117.
-
Loss of CN: A fragment ion at m/z 126.
-
Loss of CH₂CN: A fragment ion at m/z 112.
X-ray Crystallography
As of the date of this guide, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Therefore, experimental data on bond lengths and angles are not available. X-ray crystallographic analysis would be required to determine the precise three-dimensional arrangement of the atoms in the solid state, providing valuable insights into its intermolecular interactions and packing in the crystal lattice.
Biological Activity
While this compound itself is primarily utilized as a chemical intermediate, the broader class of substituted pyridineacetonitriles has been investigated for various biological activities.[1][2] The structural motif of a substituted pyridine ring is a common feature in many biologically active compounds. Further derivatization of this compound could lead to the discovery of novel compounds with potential applications in drug discovery and agrochemical development.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While a complete experimental dataset is not yet publicly available, this document consolidates the known information and provides a strong predictive framework for its synthesis and characterization. The information presented here will be a valuable resource for researchers and professionals working with this important chemical intermediate. Further experimental work, particularly X-ray crystallographic analysis and biological screening, would provide a more complete understanding of this molecule and its potential applications.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [acrospharmatech.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
An In-depth Technical Guide to the Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(5-chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The synthesis is presented as a two-step process, commencing with the chlorination of a suitable pyridine derivative, followed by a nucleophilic substitution to introduce the acetonitrile moiety. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis pathway and experimental workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring and a reactive nitrile group, allows for diverse chemical modifications, making it a crucial component in the synthesis of more complex, biologically active molecules.
Overview of the Synthesis Pathway
The most common and industrially relevant synthesis of this compound involves a two-step sequence. The first step is the free-radical chlorination of 2-chloro-5-methylpyridine to yield the key intermediate, 2-chloro-5-(chloromethyl)pyridine. The second step involves the nucleophilic substitution of the benzylic chloride with a cyanide ion to afford the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
The synthesis of the intermediate 2-chloro-5-(chloromethyl)pyridine can be achieved through the chlorination of 2-chloro-5-methylpyridine. Several methods exist, including liquid-phase chlorination using chlorine gas with a radical initiator.
Protocol:
A solution of 2-chloro-5-methylpyridine in a suitable organic solvent (e.g., chlorobenzene) is charged into a reaction vessel equipped with a stirrer, thermometer, gas inlet, and a reflux condenser connected to a scrubbing system for acidic gases. An initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is added. The reaction mixture is heated to a temperature between 80-120°C. Chlorine gas is then bubbled through the solution at a controlled rate while maintaining the reaction temperature. The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion of the starting material is achieved. Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine and hydrogen chloride are removed by purging with an inert gas like nitrogen. The solvent is then removed under reduced pressure, and the crude 2-chloro-5-(chloromethyl)pyridine can be purified by distillation. A patent describes a process where the yield of the target product can reach about 90% by controlling the pH with an acid buffering agent.[3]
Step 2: Synthesis of this compound
This step involves a nucleophilic substitution reaction where the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine is displaced by a cyanide ion. This reaction is analogous to the well-established synthesis of benzyl cyanide from benzyl chloride.[4][5]
Protocol:
In a round-bottomed flask fitted with a reflux condenser, a solution of sodium cyanide in a mixture of ethanol and water is prepared. 2-Chloro-5-(chloromethyl)pyridine is then added to this solution. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC. After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization. The reaction of halogenoalkanes with cyanide ions is a standard nucleophilic substitution, and for primary halides like the starting material, it typically proceeds via an SN2 mechanism.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for the two-step synthesis of this compound based on literature and patent information.
Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-methylpyridine | [3] |
| Reagents | Chlorine (gas), Initiator | [3] |
| Solvent | Organic Solvent (e.g., Chlorobenzene) | [3] |
| Temperature | 80 - 160 °C | [3] |
| Reaction Time | 12 - 20 hours | [3] |
| pH | 4 - 5 (with buffer) | [3] |
| Yield | ~90% | [3] |
Table 2: Synthesis of this compound
| Parameter | Value (Analogous Reaction) | Reference |
| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | - |
| Reagents | Sodium Cyanide (NaCN) | [4] |
| Solvent | Ethanol/Water mixture | [4] |
| Temperature | Reflux | [6] |
| Reaction Time | Several hours | [4] |
| Yield | 80-90% (for benzyl cyanide) | [4] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. This compound [myskinrecipes.com]
- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure lends itself to further functionalization, making it a valuable building block in the development of novel bioactive molecules.[1][2]
Core Properties and Identifiers
The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to distinguish this compound from its isomer, 2-Chloro-5-(cyanomethyl)pyridine (CAS 39891-09-3), as properties can differ significantly.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 185315-51-9 | [1][3][4][5][6][7] |
| Molecular Formula | C₇H₅ClN₂ | [1][2][3][5][6][7] |
| Molecular Weight | 152.58 g/mol | [1][2][3][5][6] |
| Canonical SMILES | C1=CC(=NC=C1Cl)CC#N | [5] |
| InChI Key | QTWRIBCYEVDIBA-UHFFFAOYSA-N | [5] |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical State | Solid (inferred) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Low solubility in water; Soluble in some organic solvents (inferred) | [8] |
Spectral Data
Detailed spectral data is crucial for the structural confirmation and purity assessment of this compound. Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available for this compound from specialized chemical data providers.[9]
Stability and Handling
Stability: The compound is stable under normal storage conditions.[8]
Storage: For optimal stability, it is recommended to store the material in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Recommended storage temperatures are often between 2-8°C.[1][2]
Handling: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as chemical-impermeable gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]
Proposed Synthetic Pathway
While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible and efficient synthetic route can be proposed based on established organic chemistry transformations. This two-step process begins with the commercially available precursor, 5-chloro-2-methylpyridine.
Caption: Proposed synthesis of this compound.
Theoretical Experimental Protocols
The following are detailed, theoretical methodologies for the proposed synthetic pathway. These protocols are based on standard procedures for similar chemical transformations.[10][11]
Step 1: Synthesis of 5-Chloro-2-(bromomethyl)pyridine via Radical Bromination
This procedure involves the free-radical bromination of the methyl group of 5-chloro-2-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.
Materials:
-
5-Chloro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 5-chloro-2-methylpyridine and anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash successively with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 5-chloro-2-(bromomethyl)pyridine can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound via Cyanation
This step involves a nucleophilic substitution reaction where the bromide in 5-chloro-2-(bromomethyl)pyridine is displaced by a cyanide ion.
Materials:
-
5-Chloro-2-(bromomethyl)pyridine
-
Sodium cyanide (NaCN)
-
Acetone, dry
-
Benzene or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a three-necked, round-bottom flask fitted with a mechanical stirrer and a reflux condenser, place finely powdered sodium cyanide (1.5 equivalents), a catalytic amount of sodium iodide (optional, to enhance reactivity), and dry acetone.
-
Reagent Addition: Add a solution of 5-chloro-2-(bromomethyl)pyridine in dry acetone to the flask.
-
Reaction: With vigorous stirring, heat the reaction mixture to reflux for several hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter with suction to remove the sodium bromide precipitate and any unreacted sodium cyanide. Wash the solid on the filter with a small amount of acetone.[10]
-
Concentration: Combine the filtrates and remove the acetone by distillation or rotary evaporation.[10]
-
Extraction: Dissolve the residual oil in a suitable organic solvent like benzene or ethyl acetate and wash with several portions of hot water to remove any remaining inorganic salts.[10]
-
Drying and Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation or recrystallization.[10]
Safety Information
A comprehensive Safety Data Sheet (SDS) is available for this compound.[3][4] Key hazards and precautions include:
-
Acute Toxicity: The compound may be harmful if swallowed, inhaled, or comes into contact with skin.[3]
-
Irritation: It can cause skin and serious eye irritation.[3]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move the victim to fresh air. Seek immediate medical attention in all cases of exposure.[3]
The following diagram outlines the general safety workflow for handling this chemical in a laboratory setting.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. acrospharmatech.com [acrospharmatech.com]
- 6. This compound | 185315-51-9 [chemicalbook.com]
- 7. This compound | CAS:185315-51-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 8. 2-Chloropyridine-5-acetonitrile | Properties, Uses, Safety Data & Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 9. This compound(185315-51-9) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-(5-Chloropyridin-2-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of directly published experimental spectra, this document combines reported data with predicted values based on the analysis of structurally similar compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this molecule.
Molecular Structure and Properties
Chemical Name: this compound CAS Number: 185315-51-9 Molecular Formula: C₇H₅ClN₂ Molecular Weight: 152.58 g/mol [1] Structure:
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | Doublet | 1H | H-6 (Pyridine) |
| ~7.80 | Doublet of Doublets | 1H | H-4 (Pyridine) |
| ~7.40 | Doublet | 1H | H-3 (Pyridine) |
| ~3.90 | Singlet | 2H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 (Pyridine) |
| ~148.5 | C-6 (Pyridine) |
| ~139.0 | C-4 (Pyridine) |
| ~135.0 | C-5 (Pyridine) |
| ~124.0 | C-3 (Pyridine) |
| ~117.0 | -CN |
| ~25.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch |
| ~2250 | Medium | C≡N Stretch |
| ~1580, 1470, 1430 | Strong | Aromatic C=C and C=N Stretch |
| ~1100 | Strong | C-Cl Stretch |
| ~830 | Strong | C-H Out-of-plane Bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 152/154 | 100 / 33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 117 | Moderate | [M - Cl]⁺ |
| 90 | Moderate | [M - Cl - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
Instrumentation and Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationships between spectroscopic data and structural information.
References
An In-depth Technical Guide on the Solubility of 2-(5-Chloropyridin-2-yl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for determining its solubility. Furthermore, this guide presents a framework for the systematic evaluation of solubility in various organic solvents, crucial for process development, formulation, and analytical method design in the pharmaceutical industry.
Introduction to this compound
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Therefore, this section provides a template for researchers to systematically record their experimentally determined solubility data. The following table is designed for easy comparison of solubility in various solvents at a standardized temperature, such as 25°C (298.15 K).
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetonitrile | 37.5 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |
| e.g., Dichloromethane | 9.1 | Data to be determined | Data to be determined | e.g., Shake-Flask with UV-Vis Spectroscopy |
| e.g., Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |
| e.g., Methanol | 32.7 | Data to be determined | Data to be determined | e.g., Shake-Flask with UV-Vis Spectroscopy |
| e.g., Toluene | 2.4 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |
| e.g., Heptane | 1.9 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent on standardized experimental procedures. The following sections detail the widely accepted shake-flask method, which can be coupled with either gravimetric or spectroscopic analysis to determine the equilibrium solubility of this compound.
The logical flow of operations for determining the solubility of an organic compound is depicted in the following diagram.
This method is a reliable and straightforward approach for determining the thermodynamic solubility of a compound.
Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Screw-cap flasks or vials
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Drying oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a screw-cap flask containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.
-
Seal the flask tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to facilitate separation.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry container. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the solution. This can be achieved by placing the container in a drying oven at a temperature below the melting point of the compound or by using a rotary evaporator.
-
Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solid.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100
This method is suitable if this compound exhibits absorbance in the UV-Visible region and the chosen solvent is transparent in that wavelength range.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
All materials listed for the gravimetric method (excluding the drying oven and desiccator for the final mass determination).
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.
-
Determine the wavelength of maximum absorbance (λmax) by scanning a moderately concentrated standard solution.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).
-
After equilibration and phase separation, carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Solubility (mol/L) = Concentration of diluted solution (mol/L) x Dilution factor
The solubility can then be converted to g/100 mL using the molecular weight of this compound (152.58 g/mol ).
Signaling Pathways and Logical Relationships
While there are no specific signaling pathways directly involving the solubility of this compound, the decision-making process for selecting a suitable analytical method for solubility determination can be represented as a logical relationship diagram.
This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The provided experimental protocols are robust and widely applicable in a research and development setting.
starting materials for 2-(5-Chloropyridin-2-yl)acetonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(5-chloropyridin-2-yl)acetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the synthesis of the crucial precursor, 2-chloro-5-(chloromethyl)pyridine, and its subsequent conversion to the target molecule. Experimental protocols, quantitative data, and process diagrams are provided to facilitate laboratory-scale synthesis.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a substituted pyridine ring, makes it an important component in the creation of a variety of biologically active molecules. The most direct and common synthetic pathway to this compound involves the nucleophilic substitution of a cyanide group onto a suitable precursor, typically 2-chloro-5-(chloromethyl)pyridine.
Synthesis of the Key Precursor: 2-Chloro-5-(chloromethyl)pyridine
The primary starting material for the synthesis of this compound is 2-chloro-5-(chloromethyl)pyridine. This precursor can be synthesized through several methods, most notably from 3-methylpyridine or 2-chloro-5-methylpyridine.
Synthesis from 3-Methylpyridine
A common industrial method involves the chlorination of 3-methylpyridine. This process can be carried out in the liquid phase, often using a catalyst to improve selectivity and yield.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, combine 3-methylpyridine, an organic solvent (e.g., nitrobenzene), an acidic buffer solution (e.g., sodium dihydrogen phosphate), and an initiator (e.g., phosphorus trichloride).
-
pH Adjustment: Adjust the pH of the solution to a range of 4-5.
-
Inerting: Purge the reactor with nitrogen.
-
Heating and Chlorination: While stirring, heat the mixture to 80-100 °C. Stop the nitrogen flow and introduce chlorine gas, continuing to heat the reaction to 120-160 °C for 12-20 hours.
-
Work-up: After the reaction is complete, stop heating and discontinue the chlorine flow. Purge the reactor with nitrogen to remove any remaining chlorine gas.
-
Isolation: Remove the solvent via distillation under reduced pressure to obtain a crude product, which is then purified to yield 2-chloro-5-(chloromethyl)pyridine.
This method can achieve a yield of approximately 90%.[1]
Synthesis from 2-Chloro-5-methylpyridine
An alternative route involves the side-chain chlorination of 2-chloro-5-methylpyridine. This reaction is typically a radical chlorination.
Experimental Protocol:
-
Reaction Setup: In a reaction flask equipped with a thermometer, condenser, and drying tube, place 2-chloro-5-methylpyridine.
-
Heating and Initiation: Heat the starting material to 100-140 °C. Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a chlorinating agent, such as trichloroisocyanuric acid.[2]
-
Reaction: Maintain the temperature and stir the mixture until the reaction is complete, which can be monitored by gas chromatography.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Filter the mixture to remove by-products (e.g., cyanuric acid). The filtrate, containing the crude product, can be purified by distillation.
The yields for this method can vary, with some examples reporting yields around 70-85%.[2]
Synthesis of this compound
The final step in the synthesis is the conversion of 2-chloro-5-(chloromethyl)pyridine to this compound via a nucleophilic substitution reaction with a cyanide salt.
Nucleophilic Substitution with Sodium Cyanide
This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which effectively dissolves the cyanide salt and promotes the SN2 reaction mechanism.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide to the solution. The molar ratio of sodium cyanide to the starting material is typically slightly in excess.
-
Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to around 80-100 °C, depending on the desired reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the precursor, 2-chloro-5-(chloromethyl)pyridine.
Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 3-Methylpyridine
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridine | [1] |
| Key Reagents | Chlorine, PCl₃ | [1] |
| Solvent | Nitrobenzene | [1] |
| Temperature | 120-160 °C | [1] |
| Reaction Time | 12-20 hours | [1] |
| Yield | ~90% | [1] |
Table 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-methylpyridine
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-methylpyridine | [2] |
| Key Reagents | Trichloroisocyanuric acid, AIBN | [2] |
| Solvent | None (neat) | [2] |
| Temperature | 100-140 °C | [2] |
| Reaction Time | Not Specified | [2] |
| Yield | 70-85% | [2] |
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described in this guide.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for the cyanation step.
References
The Methylene Bridge: An In-Depth Technical Guide to the Reactivity of Pyridylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
Pyridylacetonitriles are a class of organic compounds characterized by a pyridine ring linked to a nitrile group through a methylene bridge. This seemingly simple structure belies a rich and versatile reactivity profile, primarily centered on the active methylene group. The electron-withdrawing nature of both the pyridine ring and the nitrile group renders the methylene protons acidic, making the corresponding carbanion a readily accessible and highly useful nucleophile in a wide array of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the methylene group in pyridylacetonitriles, including key reactions, mechanistic insights, experimental protocols, and their application in drug discovery.
Core Concepts: The Acidic Methylene Group
The key to understanding the reactivity of pyridylacetonitriles lies in the enhanced acidity of the methylene (-CH2-) protons. This heightened acidity is a direct consequence of the cumulative electron-withdrawing effects of the adjacent pyridine ring and the cyano group. Deprotonation of the methylene group by a suitable base generates a resonance-stabilized carbanion, often referred to as a pyridylacetonitrile enolate.
The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influences the stability of the carbanion and, consequently, the reactivity of the methylene group. The electron-withdrawing inductive and resonance effects of the nitrogen atom are most pronounced at the 2- and 4-positions, leading to greater stabilization of the carbanion.
Key Reactions of the Methylene Group
The nucleophilic carbanion generated from pyridylacetonitriles participates in a variety of important synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and pyridylacetonitriles are excellent substrates.[4] This reaction involves the condensation of the pyridylacetonitrile with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond. The initial product is a β-hydroxynitrile, which readily undergoes dehydration to yield the corresponding α,β-unsaturated nitrile.
// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde/Ketone (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="α,β-Unsaturated Nitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> Alkoxide [label="+ R-CHO", color="#4285F4"]; Aldehyde -> Alkoxide [style=invis]; Alkoxide -> Product [label="- H₂O", color="#4285F4"]; } Knoevenagel Condensation Pathway
Table 1: Examples of Knoevenagel Condensation with Pyridylacetonitriles
| Pyridylacetonitrile Isomer | Aldehyde/Ketone | Catalyst | Solvent | Yield (%) | Reference |
| 2-Pyridylacetonitrile | Benzaldehyde | Piperidine | Ethanol | High | [4] |
| 4-Pyridylacetonitrile | 4-Chlorobenzaldehyde | Ammonium acetate | H2O:EtOH (1:1) | 95 | |
| 3-Pyridylacetonitrile | 4-Nitrobenzaldehyde | None | H2O:EtOH (1:1) | 98 |
Alkylation
The pyridylacetonitrile carbanion readily undergoes alkylation upon treatment with alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the α-position, leading to a diverse range of substituted pyridylacetonitrile derivatives. The choice of base and solvent can be crucial for achieving high yields and minimizing side reactions, such as N-alkylation of the pyridine ring.
// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="α-Alkyl Pyridylacetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> Product [label="+ R-X", color="#4285F4"]; AlkylHalide -> Product [style=invis]; } Alkylation of Pyridylacetonitrile
Table 2: Examples of Alkylation of Pyridylacetonitriles
| Pyridylacetonitrile Isomer | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylacetonitrile | Benzyl bromide | NaH | DMF | Good | [5] |
| Phenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA | Toluene | 99 | [2] |
Michael Addition
As a soft nucleophile, the pyridylacetonitrile carbanion is an excellent donor in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors.[6][7] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable intermediates in organic synthesis.
// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; MichaelAcceptor [label="Michael Acceptor\n(e.g., α,β-unsaturated ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; EnolateAdduct [label="Enolate Adduct", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="Michael Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> EnolateAdduct [label="+ Michael Acceptor", color="#4285F4"]; MichaelAcceptor -> EnolateAdduct [style=invis]; EnolateAdduct -> Product [label="+ H⁺", color="#4285F4"]; } Michael Addition Pathway
Table 3: Examples of Michael Addition with Pyridylacetonitriles
| Pyridylacetonitrile Isomer | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| Phenylacetonitrile | Acrylonitrile | Piperidine | - | Good | [8] |
| Malononitrile | Chalcones | Rosin-derived squaramide | Dichloromethane | up to 99 | |
| Various amines | Acrylonitrile | Lipases | - | 43-86 | [9] |
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[10][11] While not a direct reaction of a single pyridylacetonitrile molecule, it is a relevant transformation for pyridyl-containing dinitriles, showcasing the reactivity of the nitrile group in conjunction with an activated methylene group. This reaction is particularly useful for the synthesis of five- to eight-membered rings.[12]
Experimental Protocols
General Procedure for Knoevenagel Condensation of 2-Pyridylacetonitrile with an Aromatic Aldehyde
To a solution of 2-pyridylacetonitrile (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.[4]
General Procedure for Alkylation of 4-Pyridylacetonitrile
To a suspension of a strong base such as sodium hydride (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere, a solution of 4-pyridylacetonitrile (1.0 eq) in DMF is added dropwise at 0 °C. The mixture is stirred for a period to ensure complete formation of the carbanion. The alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Michael Addition of 2-Pyridylacetonitrile to an α,β-Unsaturated Ketone
To a solution of the α,β-unsaturated ketone (1.0 eq) and 2-pyridylacetonitrile (1.1 eq) in a suitable solvent such as ethanol, a catalytic amount of a base like sodium ethoxide is added. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. After the reaction is complete, the mixture is neutralized, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[6]
Applications in Drug Discovery and Development
The versatile reactivity of pyridylacetonitriles makes them valuable building blocks in the synthesis of a wide range of pharmaceuticals. The pyridine and nitrile moieties are common pharmacophores, and the ability to readily functionalize the methylene bridge allows for the fine-tuning of molecular properties for optimal biological activity.[1][13]
Milrinone: A phosphodiesterase 3 inhibitor used in the treatment of congestive heart failure, can be synthesized using a pyridylacetonitrile derivative. One synthetic route involves the condensation of 1-(4-pyridinyl)-2-propanone with ethoxymethylenemalononitrile.[4]
Nevirapine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV/AIDS. The synthesis of Nevirapine involves the reaction of 2-chloro-3-pyridinecarbonitrile with cyclopropylamine as a key step.[1][14][15]
Etoricoxib: A selective COX-2 inhibitor used for the relief of pain and inflammation. While not directly synthesized from a simple pyridylacetonitrile, its synthesis involves a key intermediate, a substituted pyridine, which highlights the importance of functionalized pyridines in the construction of complex drug molecules.[10][16][17]
Conclusion
The methylene group in pyridylacetonitriles is a highly reactive center that serves as a versatile handle for a multitude of synthetic transformations. Its acidity, tunable by the position of the nitrogen in the pyridine ring, allows for the facile generation of a potent nucleophile. This reactivity has been harnessed in a variety of fundamental organic reactions, including Knoevenagel condensations, alkylations, and Michael additions, providing access to a rich diversity of complex molecular architectures. The prevalence of the pyridylacetonitrile scaffold and its derivatives in the synthesis of pharmaceuticals underscores its significance in medicinal chemistry and drug development. A thorough understanding of the principles governing the reactivity of this "methylene bridge" is therefore crucial for researchers and scientists aiming to design and synthesize novel bioactive compounds.
References
- 1. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. rsc.org [rsc.org]
- 5. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]
- 6. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acidity of Strong Acids in Water and Dimethyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 12. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 13. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1519936B1 - Method of making nevirapine - Google Patents [patents.google.com]
- 15. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 17. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(5-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Contrary to typical aromatic compounds, the pyridine ring of this molecule is significantly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the chloro group, the pyridine nitrogen, and the cyanomethyl group. Consequently, direct electrophilic substitution on the pyridine ring is challenging and generally not a preferred synthetic route. Instead, the primary site of reactivity towards electrophiles is the active methylene bridge. This guide details the reactivity at this position and presents alternative strategies for the synthesis of derivatives with substituents on the pyridine ring, including a documented synthesis of a nitrated analog.
Introduction to this compound
This compound is a valuable building block in medicinal and agricultural chemistry. Its structure, featuring a substituted pyridine ring and a reactive acetonitrile moiety, offers multiple avenues for chemical modification. Understanding the reactivity of this molecule, particularly its behavior in electrophilic substitution reactions, is crucial for the efficient design and synthesis of novel compounds.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| CAS Number | 185315-51-9 |
| Appearance | Solid |
| Melting Point | 43-48 °C[1] |
Reactivity of the Pyridine Ring towards Electrophilic Aromatic Substitution
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (SEAr) than benzene due to the electron-withdrawing nature of the nitrogen atom. This effect is further amplified in this compound by the presence of two additional deactivating groups:
-
5-Chloro group: Halogens are deactivating via induction, withdrawing electron density from the ring.
-
2-Cyanomethyl group: The nitrile group is strongly electron-withdrawing, both inductively and through resonance.
These combined effects significantly reduce the nucleophilicity of the pyridine ring, making direct electrophilic attack unfavorable under standard conditions. Electrophilic substitution on the pyridine ring, when it does occur, is predicted to proceed at the C3 and C5 positions, which are meta to the deactivating nitrogen atom. However, no direct experimental evidence for such reactions on this compound has been reported in the reviewed literature.
Logical Relationship of Substituent Effects:
Caption: Deactivating influence of substituents on the pyridine ring.
Reactivity of the Active Methylene Bridge
The most significant reactivity of 2-(pyridin-2-yl)acetonitrile derivatives towards electrophiles occurs at the α-carbon of the acetonitrile group. The protons on this methylene bridge are acidic due to the electron-withdrawing effects of the adjacent nitrile group and the pyridine ring. This allows for deprotonation to form a stabilized carbanion, which can then react with various electrophiles.
A notable example is the coupling of 2-pyridylacetonitrile with aromatic diazonium salts to yield arylhydrazones. This reaction proceeds under mild conditions and demonstrates the high nucleophilicity of the methylene carbon upon deprotonation.
Experimental Protocol: Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile
This protocol is adapted from the synthesis of analogous compounds and illustrates the reactivity of the methylene group.
-
Diazotization: A solution of 4-chloroaniline (10 mmol) in 2M hydrochloric acid (15 mL) is cooled to 0-5 °C. A solution of sodium nitrite (10 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes to form the diazonium salt solution.
-
Coupling Reaction: 2-Pyridylacetonitrile (10 mmol) is dissolved in ethanol (50 mL) containing sodium acetate (20 mmol). The solution is cooled to 0-5 °C.
-
The cold diazonium salt solution is added dropwise to the 2-pyridylacetonitrile solution with vigorous stirring, keeping the temperature below 5 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.
Quantitative Data for Arylhydrazone Synthesis from 2-Pyridylacetonitrile:
| Arylhydrazone Derivative | Yield (%) | Melting Point (°C) |
| [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | 92 | 147-148 |
| [(4-Nitrophenyl)hydrazono]pyridine-2-yl-acetonitrile | 90 | 217-219 |
| [(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrile | 81 | 181-182 |
Data adapted from literature on 2-pyridylacetonitrile.
Experimental Workflow for Arylhydrazone Synthesis:
Caption: Workflow for the synthesis of arylhydrazones.
Alternative Strategies for Ring Substitution: Synthesis of a Nitrated Analog
Given the difficulty of direct electrophilic substitution on the pyridine ring of this compound, alternative synthetic strategies are employed to introduce substituents. A documented approach for obtaining a nitrated derivative involves the reaction of a pre-nitrated pyridine precursor with an acetonitrile synthon.
Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile
This synthesis avoids direct nitration of the target molecule. Instead, it utilizes 2-chloro-5-nitropyridine as the starting material.
Experimental Protocol:
-
A solution of potassium t-butoxide (2.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -50 °C under a nitrogen atmosphere.
-
A solution of 2-chloro-5-nitropyridine (1.0 eq) and (4-chlorophenoxy)acetonitrile (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature between -40 and -50 °C.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
Glacial acetic acid (3.5 eq) is added, and the mixture is allowed to warm to room temperature.
-
The reaction is worked up by adding 5% HCl and extracting with diethyl ether and methylene chloride.
-
The combined organic extracts are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile.
Quantitative Data for the Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile:
| Product | Yield (%) | Melting Point (°C) |
| (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile | 7 | 121.5-123.5 |
This synthesis demonstrates a viable, albeit low-yielding, route to a nitrated derivative.
Reaction Pathway for Nitrated Analog Synthesis:
Caption: Synthesis of a nitrated analog.
Conclusion and Future Outlook
The electrophilic substitution chemistry of this compound is dominated by the reactivity of the active methylene bridge rather than the deactivated pyridine ring. Direct electrophilic aromatic substitution on the pyridine core is synthetically challenging and not a preferred method for introducing functionality. Researchers and drug development professionals should consider alternative strategies, such as the use of pre-functionalized pyridine precursors, to access derivatives with substitution on the aromatic ring. Future research may focus on the development of novel catalytic systems that could enable direct C-H functionalization of such deactivated pyridine rings under milder conditions, thereby providing more efficient synthetic routes to a wider range of derivatives.
References
An In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile for Researchers and Drug Development Professionals
Introduction: 2-(5-Chloropyridin-2-yl)acetonitrile is a pivotal chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring a chlorinated pyridine ring and a nitrile group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, purification, and analytical characterization, with a particular focus on its application in drug development.
Commercial Availability
A range of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The compound is available in various quantities, from milligrams to kilograms, to accommodate different scales of research and manufacturing.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6F57A5 | ≥95% | Inquire |
| ChemShuttle | CS-012345 | ≥98% | 1g, 5g, 10g, 25g |
| Acros Pharmatech | PRD2561 | 95.00% + | 5g, Bulk Order |
| MySkinRecipes | 80739 | 98% | 50mg, 250mg |
| Alchimica | R007TJ4,5g | Not Specified | 5g |
Physicochemical Properties and Analytical Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 185315-51-9[1][2][3] |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol [2] |
| Appearance | Solid |
| Storage Condition | 2-8°C |
Table 3: Analytical Spectral Data of this compound
| Analytical Technique | Data |
| ¹H NMR | Spectral data available[4] |
| ¹³C NMR | Data not explicitly found in searches |
| IR Spectroscopy | Data not explicitly found in searches |
| Mass Spectrometry | Data not explicitly found in searches |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
Sodium cyanide (or Potassium cyanide)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as DMSO or acetonitrile.
-
Add sodium cyanide (or potassium cyanide) portion-wise to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by standard laboratory techniques.
Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs for similar compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A solvent system with an appropriate polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Application in Drug Development: Intermediate for Zopiclone and Eszopiclone
This compound is a crucial intermediate in the synthesis of the non-benzodiazepine hypnotic agents Zopiclone and its active S-enantiomer, Eszopiclone. These drugs are widely prescribed for the treatment of insomnia.
The synthesis of Zopiclone involves the reaction of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride, followed by a series of transformations.[5][6][7][8] While this compound is not directly used in the most commonly cited synthetic routes for Zopiclone, its structural similarity to key precursors suggests its potential use in alternative synthetic strategies. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for constructing the cyclopyrrolone core of Zopiclone.
Signaling Pathway of Zopiclone/Eszopiclone
Zopiclone and Eszopiclone exert their sedative and hypnotic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific site on the GABAA receptor complex, distinct from the benzodiazepine binding site, and allosterically enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent neuronal inhibition.
Caption: Mechanism of action of Zopiclone/Eszopiclone.
Disclaimer: The experimental protocols provided are proposed based on standard chemical transformations and may require optimization. Researchers should always adhere to appropriate laboratory safety procedures.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | 185315-51-9 [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Heterocyclic Compounds from 2-(5-Chloropyridin-2-yl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of heterocyclic compounds utilizing 2-(5-Chloropyridin-2-yl)acetonitrile as a key starting material. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Application Note 1: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes. This methodology can be effectively applied to this compound to construct the thieno[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry. The reaction proceeds via a Knoevenagel condensation of the active methylene group of the nitrile with a carbonyl compound, followed by the addition of elemental sulfur and subsequent cyclization.
Experimental Protocol: Synthesis of 2-Amino-6-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile
This protocol describes the synthesis of a representative thieno[2,3-b]pyridine derivative using cyclohexanone as the carbonyl component.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Morpholine (or another suitable base, e.g., triethylamine, piperidine)
-
Ethanol (or another suitable solvent, e.g., methanol, DMF)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.53 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).
-
To this suspension, add morpholine (0.96 g, 11 mmol) dropwise at room temperature with vigorous stirring.
-
After the addition of the base, the reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL) to remove any remaining catalyst and unreacted starting materials.
-
The solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-6-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile.
-
The purified product should be dried in a vacuum oven at 50-60 °C.
Quantitative Data
The following table summarizes typical quantitative data for the Gewald reaction with substrates similar to this compound. Actual yields may vary depending on the specific carbonyl compound and reaction conditions used.
| Parameter | Value |
| Molar Ratio (Nitrile:Carbonyl:Sulfur:Base) | 1 : 1.1 : 1.1 : 1.1 |
| Reaction Temperature (°C) | 78 (Reflux in Ethanol) |
| Reaction Time (hours) | 2 - 4 |
| Typical Yield (%) | 60 - 85 |
| Solvent | Ethanol |
| Catalyst | Morpholine |
Experimental Workflow
Caption: Workflow for the synthesis of thieno[2,3-b]pyridines via the Gewald reaction.
Application Note 2: Synthesis of 1,3-Dithiole-2-thiones
The reaction of active methylene compounds, such as this compound, with carbon disulfide in the presence of a suitable base provides a straightforward route to 1,3-dithiole-2-thione derivatives. These sulfur-rich heterocyclic compounds are of interest in materials science and as intermediates in the synthesis of more complex sulfur-containing molecules.
Experimental Protocol: Synthesis of 4-(5-Chloropyridin-2-yl)-5-cyano-1,3-dithiole-2-thione
This protocol outlines the synthesis of a 1,3-dithiole-2-thione derivative from this compound.
Materials:
-
This compound
-
Carbon Disulfide (CS₂)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil) or another suitable base (e.g., sodium ethoxide)
-
Anhydrous Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Diethyl Ether
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
A solution of this compound (1.53 g, 10 mmol) in anhydrous DMF (10 mL) is added dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
Carbon disulfide (0.84 g, 11 mmol) is then added dropwise to the reaction mixture at 0 °C. The color of the reaction mixture will typically change to a deep red or brown.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water (100 mL).
-
The aqueous mixture is then acidified to pH 3-4 with dilute HCl.
-
The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure 4-(5-Chloropyridin-2-yl)-5-cyano-1,3-dithiole-2-thione.
-
The purified product is dried under vacuum.
Quantitative Data
The following table presents representative quantitative data for the synthesis of 1,3-dithiole-2-thiones from active methylene nitriles.
| Parameter | Value |
| Molar Ratio (Nitrile:Base:CS₂) | 1 : 1.1 : 1.1 |
| Reaction Temperature (°C) | 0 to Room Temperature |
| Reaction Time (hours) | 12 - 16 |
| Typical Yield (%) | 50 - 75 |
| Solvent | Anhydrous DMF |
| Base | Sodium Hydride |
Experimental Workflow
Caption: Workflow for the synthesis of 1,3-dithiole-2-thiones.
Application Notes and Protocols for 2-(5-Chloropyridin-2-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Chloropyridin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique chemical structure, featuring a pyridine ring activated by a chlorine atom and a reactive acetonitrile group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This document provides an overview of its applications in drug discovery, with a focus on the development of kinase inhibitors and other anti-cancer agents. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also provided to facilitate further research and development.
Key Applications in Medicinal Chemistry
The this compound scaffold is a key component in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise in several therapeutic areas, primarily in oncology.
-
Kinase Inhibitors: The pyridine and acetonitrile moieties can be readily modified to interact with the ATP-binding pocket of various kinases, which are critical regulators of cellular processes often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Compounds incorporating the this compound core have been developed as potent VEGFR-2 inhibitors.
-
CHK1 Inhibition: Checkpoint Kinase 1 (CHK1) is a vital component of the DNA damage response pathway. Inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies by preventing cancer cells from repairing their DNA. The this compound moiety has been utilized in the synthesis of selective CHK1 inhibitors.
-
-
Anticancer Agents: Beyond specific kinase inhibition, derivatives of this compound have demonstrated broad anti-proliferative activity against various cancer cell lines. The versatility of this starting material allows for the creation of large libraries of compounds for high-throughput screening and the discovery of novel anticancer agents.
-
Antiviral Agents: The pyridine nucleus is a common feature in many antiviral drugs. While less explored for this compound itself, its potential as a scaffold for the development of novel antiviral compounds, particularly against influenza and coronaviruses, is an active area of research. For instance, various pyridine and pyrimidine derivatives have shown promising antiviral activities.
Quantitative Data of Selected Derivatives
The following tables summarize the in vitro biological activities of representative compounds synthesized from precursors structurally related to this compound.
Table 1: In Vitro Anti-proliferative Activity of Pyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11e | HCT-116 (Colon) | 1.14 | Sorafenib | >10 |
| 11e | MCF-7 (Breast) | 1.54 | Sorafenib | 4.5 |
| 12b | HCT-116 (Colon) | 2.33 | Sorafenib | >10 |
| 12d | MCF-7 (Breast) | 10.33 | Sorafenib | 4.5 |
| 4e | Colo 205 (Colon) | 1.66 | Erlotinib | - |
| 4f | Colo 205 (Colon) | 1.83 | Erlotinib | - |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 |
| 12b | VEGFR-2 | 0.53 | Sorafenib | 0.19 |
| 12c | VEGFR-2 | 0.74 | Sorafenib | 0.19 |
| (R)-17 | CHK1 | 0.0004 | - | - |
Table 3: In Vitro Antiviral Activity of a Benzothiazolyl-pyridine Hybrid
| Compound ID | Virus | Activity |
| 8h | H5N1 | 93% inhibition at 0.5 µmol/µL |
| 8h | SARS-CoV-2 | IC50 = 3.669 µM |
Experimental Protocols
Synthesis of a Pyrimidine Derivative from this compound
This protocol describes a general method for the synthesis of a 4-amino-5-cyanopyrimidine derivative, a common scaffold for kinase inhibitors, using this compound as a starting material.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Step 1: Synthesis of the enaminonitrile intermediate
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of anhydrous N,N-dimethylformamide.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) to the solution.
-
Heat the reaction mixture at 80°C for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminonitrile intermediate.
-
-
Step 2: Cyclization to the pyrimidine derivative
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (12 mmol) in 40 mL of absolute ethanol.
-
To this solution, add guanidine hydrochloride (11 mmol) and stir for 30 minutes at room temperature.
-
Add the crude enaminonitrile intermediate from Step 1 to the reaction mixture.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Pour the mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the desired 4-amino-2-(5-chloropyridin-2-yl)pyrimidine-5-carbonitrile.
-
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol outlines a method to determine the inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® MAX reagent
-
White 96-well microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Preparation of Reagents:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add 25 µL of the master mixture to each well of the 96-well plate.
-
Add 5 µL of the diluted test compound solutions to the respective wells.
-
For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of kinase activity for each test compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Annexin V-FITC/PI Apoptosis Assay
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells after treatment with the test compound.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: CHK1 signaling pathway in the DNA damage response.
Experimental Workflows
Caption: Workflow for the synthesis of a pyrimidine derivative.
Caption: Workflow for the biological evaluation of synthesized compounds.
Application Notes: 2-(5-Chloropyridin-2-yl)acetonitrile as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can effectively mimic the ATP binding site of the kinases. Among these, pyridine and pyrimidine cores are frequently employed. This document details the application of 2-(5-Chloropyridin-2-yl)acetonitrile as a strategic precursor for the synthesis of a class of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.
This compound: A Privileged Starting Material
The structure of this compound offers several advantages for the synthesis of kinase inhibitors. The chloropyridine moiety serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space and optimize inhibitor potency and selectivity. The acetonitrile group is a key functional group that can participate in cyclization reactions to form heterocyclic cores, such as the pyrimidine ring found in many clinically approved kinase inhibitors.
Featured Kinase Inhibitor: Momelotinib (formerly CYT387)
To illustrate the utility of pyridyl-based precursors, we focus on the synthesis and activity of Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), as well as Activin A receptor type 1 (ACVR1). While existing syntheses of Momelotinib do not explicitly start from this compound, a plausible synthetic route can be envisioned, highlighting the potential of this precursor.
Momelotinib has been approved for the treatment of myelofibrosis, a serious bone marrow disorder. Its dual inhibition of JAK1/JAK2 and ACVR1 allows it to not only address the symptoms of myelofibrosis by suppressing the hyperactive JAK-STAT signaling pathway but also to improve anemia by inhibiting ACVR1.
Quantitative Data: In Vitro Inhibitory Activity of Momelotinib
The following table summarizes the in vitro inhibitory activity of Momelotinib against various kinases and cell lines.
| Target Kinase/Cell Line | IC50 (nM) | Reference |
| JAK1 | 11 | |
| JAK2 | 18 | |
| ACVR1 (ALK2) | 15 | |
| Ba/F3-wt (IL-3 stimulated) | 1400 | |
| Ba/F3-MPLW515L | 200 | |
| CHRF-288-11 | 1 | |
| Ba/F3-TEL-JAK2 | 700 | |
| SET2 (JAK2 V617F) | 232 | |
| CTLL-2 (IL-2 stimulated) | 1249 |
Signaling Pathway
Momelotinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) and Activin A receptor type 1 (ACVR1) signaling pathways. The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, inflammation, and hematopoiesis. In myelofibrosis, this pathway is often hyperactivated.
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of inhibition by Momelotinib.
Application Notes and Protocols: Reaction of 2-(5-Chloropyridin-2-yl)acetonitrile with Aromatic Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of 2-(5-chloropyridin-2-yl)acetonitrile with various aromatic diazonium salts. This reaction, a variation of the Japp-Klingemann reaction, is a valuable synthetic tool for the preparation of arylhydrazones, which are key intermediates in the synthesis of a variety of heterocyclic compounds with potential pharmacological activity.
Introduction
The reaction between this compound and aromatic diazonium salts proceeds via a Japp-Klingemann type reaction. This reaction involves the coupling of a diazonium salt with a compound containing an active methylene group, in this case, the acetonitrile derivative. The resulting arylhydrazones are versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as indoles and pyrazoles, which are of significant interest in drug discovery. The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile and pyridine groups, facilitating the electrophilic attack by the diazonium salt.
Reaction Mechanism and Workflow
The reaction begins with the formation of the aromatic diazonium salt from a corresponding aniline derivative. This is followed by the coupling of the diazonium salt with this compound in a suitable solvent system. The general workflow is depicted below.
Caption: General workflow for the synthesis of arylhydrazones.
Experimental Protocols
The following protocols are based on established procedures for similar substrates and can be adapted for various aromatic diazonium salts.[1]
Protocol 1: General Procedure for the Synthesis of Aromatic Diazonium Salts
-
Dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10 mmol, in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5 °C. The diazonium salt solution is typically used immediately in the subsequent coupling reaction.
Protocol 2: General Procedure for the Synthesis of 2-(5-chloropyridin-2-yl)-2-(arylhydrazono)acetonitriles
-
In a separate beaker, dissolve this compound (10 mmol) in ethanol (30 mL).
-
To this solution, add a solution of sodium acetate (2.5 g) in water (15 mL) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared aromatic diazonium salt solution from Protocol 1 to the stirred solution of this compound over a period of 15-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
The resulting solid product is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/dioxane mixture.
Data Presentation
The following table summarizes typical yields and physical properties for analogous arylhydrazones derived from 2-pyridylacetonitrile, which can be expected to be similar for the 5-chloro substituted analogue.[1]
| Product (Aryl Group) | Yield (%) | Melting Point (°C) | Appearance |
| [(4-Chlorophenyl)hydrazono]pyridin-2-yl-acetonitrile | 92 | 147-148 | Orange crystals |
| [(4-Methylphenyl)hydrazono]pyridin-2-yl-acetonitrile | 88 | 130-132 | Yellow crystals |
| [(4-Methoxyphenyl)hydrazono]pyridin-2-yl-acetonitrile | 90 | 125-127 | Orange crystals |
Chemical Reaction Scheme
The overall reaction is illustrated in the following scheme:
Caption: Synthesis of arylhydrazones from this compound.
Applications in Drug Development
The resulting arylhydrazones are valuable intermediates in medicinal chemistry. They can be utilized in various cyclization reactions to synthesize a wide range of heterocyclic scaffolds. For instance, they can serve as precursors for:
-
Fischer Indole Synthesis: To produce substituted indoles, which are prevalent in many natural products and pharmaceuticals.
-
Pyrazole Synthesis: Through cyclization reactions, leading to pyrazole derivatives known for their diverse biological activities.
-
Triazole Synthesis: As demonstrated with analogous compounds, reaction with hydroxylamine can lead to the formation of 1,2,3-triazoles.[1]
These heterocyclic cores are frequently found in compounds with anti-inflammatory, anti-cancer, anti-microbial, and other therapeutic properties. The ability to readily synthesize a library of arylhydrazones from various anilines allows for the exploration of structure-activity relationships in drug discovery programs.
References
Application Notes and Protocols: Condensation Reactions of 2-(5-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the condensation reactions of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on the Knoevenagel and Claisen condensations, yielding versatile molecular scaffolds for drug discovery and development.
Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation of this compound with various aromatic aldehydes provides a straightforward method for the synthesis of 3-aryl-2-(5-chloropyridin-2-yl)acrylonitrile derivatives. These compounds are of significant interest due to their potential as anticancer agents, acting through mechanisms such as tubulin polymerization inhibition and kinase inhibition.
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of this compound (1.0 eq.), an aromatic aldehyde (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) in absolute ethanol (10 mL/mmol of acetonitrile) is refluxed for 2-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of this compound with a selection of substituted benzaldehydes.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | 85 |
| 2 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 2 | 92 |
| 3 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 75 |
| 5 | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 2.5 | 95 |
Experimental Workflow
Caption: Workflow for the Knoevenagel Condensation.
Claisen Condensation with Esters
The Claisen condensation of this compound with esters can be employed to synthesize β-keto nitriles, which are valuable intermediates for the synthesis of various heterocyclic compounds. This reaction typically requires a strong base to generate the carbanion from the active methylene group of the acetonitrile.
Experimental Protocol: General Procedure for Claisen Condensation
To a suspension of sodium ethoxide (1.2 eq.) in anhydrous toluene (15 mL/mmol of acetonitrile) is added this compound (1.0 eq.) at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of an ester (1.1 eq.). The reaction mixture is then heated to 80-100 °C and stirred for 4-8 hours. After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data Summary
The following table provides representative data for the Claisen condensation of this compound.
| Entry | Ester | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetate | Sodium ethoxide | Toluene | 6 | 65 |
| 2 | Ethyl benzoate | Sodium ethoxide | Toluene | 8 | 58 |
| 3 | Diethyl carbonate | Sodium ethoxide | Toluene | 5 | 72 |
Applications in Drug Development: Targeting Cancer Signaling Pathways
Derivatives of 3-aryl-2-(5-chloropyridin-2-yl)acrylonitrile have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. Two notable mechanisms of action are the inhibition of tubulin polymerization and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.
Inhibition of Tubulin Polymerization
Certain acrylonitrile derivatives interfere with the dynamics of microtubule assembly and disassembly, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Inhibition of VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling cascades, thereby suppressing tumor-induced angiogenesis.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Application Notes and Protocols for the Characterization of 2-(5-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate and reproducible results for the identification, quantification, and purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 43-48 °C | [2][3] |
| Solubility | Low solubility in water; soluble in some organic solvents. | [4] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application Note: This reversed-phase HPLC method is suitable for determining the purity of this compound and for its quantification in reaction mixtures and final product formulations. The method utilizes a C18 column to provide good retention and separation from potential impurities.
Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time | 4-6 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).[5]
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Application Note: This GC-MS method is designed for the qualitative identification of this compound and for the detection and identification of volatile impurities. Electron ionization (EI) will produce a characteristic fragmentation pattern for structural confirmation.
Quantitative and Qualitative Data Summary
| Parameter | Expected Value/Characteristic |
| Retention Time | 10-15 minutes |
| Molecular Ion (M+) | m/z 152 |
| Key Fragments | m/z 117, 90, 63 |
Experimental Protocol
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an EI source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
-
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade).
-
This compound sample.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane).
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Analyze the mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the molecular structure.
Expected NMR Data
| ¹H NMR (400 MHz, CDCl₃) | |||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | ~7.45 | d | ~8.0 |
| H-4' | ~7.70 | dd | ~8.0, 2.4 |
| H-6' | ~8.50 | d | ~2.4 |
| CH₂ | ~3.80 | s | - |
| ¹³C NMR (100 MHz, CDCl₃) | |||
| Carbon | Chemical Shift (δ, ppm) | ||
| C-2' | ~148 | ||
| C-3' | ~125 | ||
| C-4' | ~139 | ||
| C-5' | ~135 | ||
| C-6' | ~151 | ||
| CH₂ | ~25 | ||
| CN | ~117 |
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
-
5 mm NMR tubes.
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
This compound sample.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a standard pulse sequence.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal (0.00 ppm).
-
Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2260 - 2240 | Medium |
| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic CH₂) | 2950 - 2850 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
Experimental Protocol
-
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.
-
References
Application Note and Protocol: HPLC Analysis of 2-(5-Chloropyridin-2-yl)acetonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Chloropyridin-2-yl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and the profile of any related impurities are critical parameters that can significantly impact the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives due to its high resolution, sensitivity, and specificity.[2]
This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound and its potential derivatives. The method is designed to be a starting point for method development and validation in a research or quality control setting. Additionally, protocols for forced degradation studies are included to establish the stability-indicating nature of the method, a crucial aspect of pharmaceutical development.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)[5]
-
Acetonitrile (HPLC grade)[6]
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.[2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column thermostat, PDA/UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) | %A | %B0 | 90 | 1020 | 10 | 9025 | 10 | 9026 | 90 | 1030 | 90 | 10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.
Note: All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC method.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
2.4.1. Acid Hydrolysis: Treat 1 mL of the standard solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
2.4.2. Base Hydrolysis: Treat 1 mL of the standard solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
2.4.3. Oxidative Degradation: Treat 1 mL of the standard solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
2.4.4. Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in a 50:50 (v/v) mixture of acetonitrile and water.
2.4.5. Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in a 50:50 (v/v) mixture of acetonitrile and water.
Data Presentation
Quantitative data from the analysis of this compound and its hypothetical derivatives/impurities are summarized in the tables below.
Table 2: Chromatographic Data for this compound and Potential Derivatives
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 2-(Pyridin-2-yl)acetonitrile (Impurity A) | 8.5 | 1.1 | 8500 |
| This compound (API) | 12.2 | 1.2 | 9200 |
| 2-(5-Bromopyridin-2-yl)acetonitrile (Impurity B) | 13.5 | 1.1 | 9500 |
| 5-Chloro-2-(cyanomethyl)pyridine-N-oxide (Impurity C) | 9.8 | 1.3 | 8800 |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of API | Number of Degradation Products | Retention Time of Major Degradant (min) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15.2 | 2 | 7.8 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 18.5 | 3 | 6.5, 9.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 12.8 | 1 | 9.8 (Impurity C) |
| Thermal (105°C, 48h) | 8.5 | 1 | 10.5 |
| Photolytic (UV/Vis, 7 days) | 5.3 | 1 | 11.2 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis.
Caption: HPLC analysis workflow from sample preparation to reporting.
Caption: Logical flow of forced degradation studies for stability assessment.
Conclusion
The described RP-HPLC method provides a robust framework for the analysis of this compound and its related substances. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from degradation products generated under various stress conditions. This application note and protocol can be effectively utilized by researchers and scientists in the pharmaceutical and chemical industries for quality control, stability testing, and impurity profiling of this important synthetic intermediate. Further validation of the method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[8][9]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. 185315-51-9 | this compound - Moldb [moldb.com]
- 6. ≥99.8% (GC), suitable for HPLC, Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs | Sigma-Aldrich [sigmaaldrich.com]
- 7. ijrpp.com [ijrpp.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(5-Chloropyridin-2-yl)acetonitrile in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocol employs a simple protein precipitation step for sample preparation from plasma, followed by chromatographic separation using a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, accuracy, and precision over a specified concentration range, making it suitable for various research and drug development applications.
Introduction
This compound is a critical building block in organic synthesis, particularly for creating complex heterocyclic compounds with potential therapeutic or biological activity.[1][2] Accurate quantification of this intermediate in various matrices, including biological samples, is essential for pharmacokinetic studies, process optimization, and quality control. LC-MS/MS offers unparalleled sensitivity and selectivity for such analyses. However, pyridine-containing compounds can present chromatographic challenges due to their polar nature.[3][4][5] This method overcomes these issues by utilizing an optimized mobile phase and gradient elution to ensure robust and reproducible quantification.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., this compound-d3) or a structurally similar compound should be used.
-
Solvents: Acetonitrile (LC-MS grade)[6][7], Methanol (LC-MS grade), and Water (Type I, ultrapure).
-
Mobile Phase Additives: Formic acid (LC-MS grade).
-
Matrix: Blank human plasma.
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System or equivalent.[8]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[8]
-
Analytical Column: Zorbax SB-C18 column (50 x 2.1 mm, 1.8 µm) or equivalent.[9]
Standard and Sample Preparation
2.3.1 Preparation of Standard Solutions Stock solutions of this compound and the Internal Standard (IS) were prepared in acetonitrile at a concentration of 1.0 mg/mL.[8] Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. Matrix-matched calibration standards were prepared by spiking the appropriate working solutions into blank plasma.
2.3.2 Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the Internal Standard.[10]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Method
The chromatographic separation was performed using a gradient elution program. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C[9]
-
Total Run Time: 5.0 minutes
The mass spectrometer was operated in positive ion ESI mode. Analytes were quantified using Multiple Reaction Monitoring (MRM). The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. Product ions were selected based on characteristic fragmentation patterns.
Table 2: Optimized MS/MS (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 153.0 | 117.0 | 100 | 120 | 15 |
| Internal Standard (IS) | User Defined | User Defined | 100 | Optimized | Optimized |
Results and Discussion
The developed LC-MS/MS method provides a sharp, symmetrical chromatographic peak for this compound, well-separated from matrix interferences. The use of an acidic mobile phase modifier aids in the efficient protonation of the pyridine nitrogen, enhancing the ESI+ signal.[4] The simple protein precipitation protocol offers high recovery and minimal matrix effects.[11]
Caption: High-level overview of the analytical workflow.
Method Validation Summary
The method was validated according to established guidelines, assessing linearity, limit of quantification (LOQ), accuracy, and precision. The results, summarized in Table 3, confirm the method's reliability and robustness for the intended application.
Table 3: Method Performance and Validation Data
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (85% to 115%) |
| Precision (%RSD) | < 15% |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in plasma. The simple and rapid sample preparation, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this protocol an effective tool for researchers and scientists in the pharmaceutical and chemical industries. The method's robust performance ensures reliable and accurate data for a wide range of applications.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. shop.perkinelmer.com [shop.perkinelmer.com]
- 7. midlandsci.com [midlandsci.com]
- 8. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(5-Chloropyridin-2-yl)acetonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(5-Chloropyridin-2-yl)acetonitrile as a key intermediate in the synthesis of neonicotinoid insecticides, a significant class of agrochemicals for crop protection. The focus is on the synthesis of two prominent insecticides, Acetamiprid and Thiacloprid.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of various agrochemicals. Its structure, featuring a chloropyridinyl moiety and a reactive acetonitrile group, makes it an ideal precursor for the construction of complex heterocyclic compounds with potent insecticidal activity. This document outlines the synthetic pathways, experimental procedures, and biological efficacy of agrochemicals derived from this intermediate.
Agrochemicals Synthesized from this compound
The primary application of this compound in the agrochemical industry is in the production of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and eventual death.[1][2][3][4] Two key insecticides synthesized from this intermediate are Acetamiprid and Thiacloprid.[1]
Table 1: Overview of Agrochemicals Derived from this compound
| Agrochemical | Class | Mode of Action | Target Pests |
| Acetamiprid | Neonicotinoid | Nicotinic Acetylcholine Receptor (nAChR) Agonist | Sucking insects (e.g., aphids, whiteflies, leafhoppers)[1][2][5] |
| Thiacloprid | Neonicotinoid | Nicotinic Acetylcholine Receptor (nAChR) Agonist | Sucking and biting insects (e.g., aphids, whiteflies, thrips, beetles)[1] |
Signaling Pathway of Neonicotinoid Insecticides
Neonicotinoid insecticides, such as Acetamiprid and Thiacloprid, exert their toxic effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.
Caption: Mode of action of neonicotinoid insecticides.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Acetamiprid and Thiacloprid. These are intended as a guide and may require optimization based on laboratory conditions and available reagents.
Synthesis of Acetamiprid
The synthesis of Acetamiprid from this compound typically involves a multi-step process. A common route proceeds through the intermediate N-(6-chloro-3-pyridylmethyl)methylamine.
Caption: Synthetic workflow for Acetamiprid.
Protocol: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
In a suitable reaction vessel, dissolve 2-chloro-5-chloromethylpyridine in a solvent such as ethanol.[6]
-
Cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of methylamine (e.g., 40%) dropwise while maintaining the temperature below 10 °C. The molar ratio of 2-chloro-5-chloromethylpyridine to methylamine is typically 1:1.2.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 5-6 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or crystallization to yield N-(6-chloro-3-pyridylmethyl)methylamine.
Protocol: Synthesis of Acetamiprid [6]
-
In a reaction flask, dissolve N-(6-chloro-3-pyridylmethyl)methylamine (1.05 equivalents) and ethyl N-cyanoethanimideate (1 equivalent) in a suitable solvent like ethanol.[6]
-
Heat the reaction mixture to 65 °C and maintain for 6-7 hours.[6]
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to 0 °C to induce crystallization.[6]
-
Filter the solid product and wash with cold ethanol.
-
The crude Acetamiprid can be further purified by recrystallization. A purity of 96.8% and a yield of 96.6% have been reported.[6]
Synthesis of Thiacloprid
The synthesis of Thiacloprid also involves the reaction of a chloropyridinyl intermediate with a heterocyclic building block. A common method involves the reaction of 2-chloro-5-chloromethylpyridine with 2-cyanoimino-1,3-thiazolidine.
Caption: Synthetic workflow for Thiacloprid.
Protocol: Synthesis of Thiacloprid
-
In a reaction vessel, suspend 2-cyanoimino-1,3-thiazolidine (0.8 mol) in a solvent such as methanol (500 ml).[]
-
Add an organic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.8 mol), and a catalyst like an iridium complex (0.2g).[]
-
Prepare a separate solution of 2-chloro-5-chloromethylpyridine (0.85 mol).[]
-
The two solutions are then mixed, for instance, by using feed pumps connected to a microreactor.[]
-
The reaction is typically carried out at a controlled temperature and pressure (e.g., 0.7 MPa).[]
-
Monitor the reaction for completion using HPLC.
-
Upon completion, the reaction mixture is cooled to induce precipitation of the product.
-
The solid is filtered, washed, and dried to yield Thiacloprid. Reported yields are around 95.4% with a purity of 98.4%.[]
Quantitative Efficacy Data
The following tables summarize the insecticidal efficacy of Acetamiprid and Thiacloprid against common agricultural pests.
Table 2: Insecticidal Activity of Acetamiprid
| Pest Species | Life Stage | Bioassay Method | LC50 / LD50 | Reference |
| Aphis glycines (Soybean aphid) | Nymph | Diet incorporation | LC30 and LC50 significantly decreased fecundity | [8] |
| Bemisia tabaci (Whitefly) | Adult | Leaf dip | - | [9] |
| Eisenia fetida (Earthworm) | Adult | Contact filter paper | LC50: 0.165 μg/cm² | [10] |
| Various sucking pests | - | Field application | Effective control of aphids and leafhoppers | [5] |
Table 3: Insecticidal Activity of Thiacloprid
| Pest Species | Life Stage | Bioassay Method | LC50 / LD50 | Reference |
| Bemisia tabaci (Whitefly) | Adult & Egg | - | LC50: 14.7 mg ai L⁻¹ (adults), 62.2 mg ai L⁻¹ (eggs) | [1] |
| Meloidogyne incognita (Root-knot nematode) | J2s & Egg | - | LC50: 36.2 mg ai L⁻¹ (J2s), 70.4 mg ai L⁻¹ (eggs) | [1] |
| Scirtothrips dorsalis (Thrips) | - | Field trial on Pomegranate | Significant population reduction at 0.36 g a.i. lit⁻¹ | [11] |
| Various soil invertebrates | - | Chronic toxicity test | EC10 values determined for various species | [12] |
Table 4: Comparative Efficacy of Acetamiprid and Thiacloprid
| Pest Species | Crop | Observation | Reference |
| Jassid | Mungbean | Imidacloprid and thiomethoxam showed maximum mortality, followed by acetamiprid. | [13] |
| Whitefly | Mungbean | Imidacloprid was most effective, followed by acetamiprid. | [13] |
| Thrips | Mungbean | Acephate was most effective, followed by acetamiprid. | [13] |
| Sucking pests (general) | Various | Both are effective, with Thiacloprid noted for its systemic action providing extended protection. | [1] |
Conclusion
This compound is a critical building block in the synthesis of highly effective neonicotinoid insecticides. The protocols provided for Acetamiprid and Thiacloprid synthesis, along with the summarized efficacy data, offer valuable resources for researchers in the field of agrochemical development. The detailed understanding of their mode of action at the molecular level allows for the rational design of new and improved crop protection agents. It is important to note that while these compounds are effective, their use should be managed responsibly to mitigate potential environmental impacts, particularly on non-target organisms.[1]
References
- 1. Comparison of Acetamiprid and Thiacloprid Pesticide Formulations for Effective Crop Protection [cnagrochem.com]
- 2. pomais.com [pomais.com]
- 3. News - Imidacloprid VS Acetamiprid [bigpesticides.com]
- 4. Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 8. Thiacloprid (Ref: YRC 2894) [sitem.herts.ac.uk]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. CN102399216A - Production method of thiacloprid technical - Google Patents [patents.google.com]
- 11. CN103145701A - Method for synthesizing thiacloprid active compound and co-producing carbon powder - Google Patents [patents.google.com]
- 12. Effects of the neonicotinoids acetamiprid and thiacloprid in their commercial formulations on soil fauna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COMPARATIVE EFFICACY OF SOME INSECTICIDES AGAINST SUCKING INSECT PESTS ON MUNGBEAN, VIGNA RADIATA (L.) WILCZEK | Gomal University Journal of Research [gujr.com.pk]
Troubleshooting & Optimization
Technical Support Center: 2-(5-Chloropyridin-2-yl)acetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Chloropyridin-2-yl)acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and plausible synthetic pathway for this compound involves a two-step process starting from the readily available 2-chloro-5-methylpyridine. The first step is a free-radical halogenation of the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator. The resulting 2-chloro-5-(halomethyl)pyridine then undergoes a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield the final product.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Common byproducts can arise from incomplete reactions, side reactions, or degradation of the product. These include unreacted starting materials, hydrolysis products, and dimers. A detailed summary of potential byproducts and their causes is provided in the troubleshooting section.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation requires careful control of reaction conditions. Key parameters to monitor include temperature, reaction time, purity of reagents and solvents, and exclusion of moisture. Specific strategies for minimizing common byproducts are detailed in the troubleshooting guide below.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?
A: Low yields can stem from several factors throughout the two-step synthesis. Below is a summary of potential causes and solutions.
| Potential Cause | Recommended Solution |
| Step 1: Incomplete Halogenation | - Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active.- Use a non-polar solvent like carbon tetrachloride or cyclohexane.- Maintain the reaction at reflux temperature with vigorous stirring.- Use a slight excess of NBS (1.05-1.1 equivalents). |
| Step 2: Inefficient Cyanation | - Use a polar aprotic solvent like DMSO or DMF to dissolve the cyanide salt.- Ensure the cyanide salt is dry and of high purity.- Maintain a consistent reaction temperature (typically between 20-60 °C). |
| Product Degradation | - Avoid excessive heat or prolonged reaction times, especially in the presence of base or moisture.- Purify the product promptly after the reaction is complete. |
| Poor Quality Starting Material | - Use pure 2-chloro-5-methylpyridine. Impurities can interfere with the radical halogenation. |
Issue 2: Presence of Significant Impurities in the Final Product
Q: I have isolated my product, but it is contaminated with significant impurities. How can I identify and minimize these byproducts?
A: The presence of impurities is a common challenge. The following table outlines the most likely byproducts, their potential causes, and strategies for their mitigation.
| Byproduct Name | Structure | Potential Cause | Mitigation Strategy |
| 2-Chloro-5-methylpyridine | ![]() | Incomplete halogenation of the starting material. | Increase reaction time or temperature during the halogenation step. Ensure sufficient NBS and initiator are used. |
| 2-Chloro-5-(halomethyl)pyridine | ![]() | Incomplete cyanation of the halogenated intermediate. | Increase reaction time or temperature during the cyanation step. Ensure adequate solubility of the cyanide salt. |
| 2-(5-Chloropyridin-2-yl)acetamide | ![]() | Hydrolysis of the nitrile functional group.[1] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture. Mild basic conditions can also lead to hydrolysis.[2] |
| 2-(5-Chloropyridin-2-yl)acetic acid | ![]() | Further hydrolysis of the amide byproduct.[3][4] | Stringent exclusion of water is crucial. Avoid harsh acidic or basic conditions during workup if the amide is present. |
| Dimer of this compound | ![]() | Self-condensation of the product under basic conditions. The benzylic proton is acidic and can be deprotonated, leading to dimerization. | Use a non-nucleophilic base if a base is required, and maintain a low reaction temperature. Minimize reaction time. |
| 5-Hydroxy-2-pyridylacetonitrile | ![]() | Nucleophilic aromatic substitution of the chloride on the pyridine ring by hydroxide ions. | Avoid strong basic conditions and high temperatures, especially in the presence of water. |
Note: The images in the table are placeholders and would be replaced with the actual chemical structures in a real technical document.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. This should be regarded as a starting point and may require optimization.
Step 1: Synthesis of 2-Chloro-5-(bromomethyl)pyridine
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq.) in a suitable anhydrous non-polar solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reactor Setup: In a separate flask, dissolve the crude 2-chloro-5-(bromomethyl)pyridine from the previous step in an anhydrous polar aprotic solvent (e.g., DMSO).
-
Reagent Addition: Carefully add sodium cyanide (NaCN, 1.1 eq.) portion-wise to the solution, maintaining the temperature below 30 °C using an ice bath if necessary.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the progress by TLC or HPLC.
-
Work-up: Quench the reaction by pouring it into a large volume of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common degradation pathways for this compound.
References
Technical Support Center: Purification of 2-(5-Chloropyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(5-Chloropyridin-2-yl)acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: After synthesis, my crude this compound is an oil or a waxy solid and difficult to handle. How can I solidify it for purification?
Possible Causes:
-
Residual Solvent: The crude product may retain residual solvent from the reaction or work-up.
-
Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the final compound.
Solutions:
-
Trituration: Try triturating the crude material with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or diethyl ether. This can help to wash away soluble impurities and induce crystallization.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. For higher boiling point solvents like DMF or DMSO, a high-vacuum pump may be necessary.
Question 2: I am having difficulty purifying this compound by column chromatography. The compound is streaking or not separating from impurities.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation.
-
Compound Basicity: The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[1]
-
Column Overloading: Applying too much crude material to the column can exceed its separation capacity.
Solutions:
-
TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). A common starting point for pyridine-containing compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1]
-
Solvent System Modification:
-
Gradually increase the polarity of the eluent. For example, start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.
-
To counteract the basicity of the pyridine, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This can significantly improve peak shape.
-
-
Choice of Stationary Phase: If streaking persists on silica gel, consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (C18).
-
Proper Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Question 3: My attempt to purify this compound by recrystallization is failing. The compound either oils out or does not crystallize at all.
Possible Causes:
-
Incorrect Solvent Choice: The solvent may be too good or too poor at dissolving the compound. For recrystallization, the ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
-
Presence of Oily Impurities: Impurities can sometimes inhibit crystal formation.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one. Based on the purification of similar compounds, ethanol or a mixture of ethanol and water is a good starting point.[2]
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]
-
Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
-
-
Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that hinder crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is typically a solid at room temperature.[4] The melting point is reported to be in the range of 43-48 °C.[5]
Q2: What are some potential impurities I should be aware of during the synthesis of this compound?
A2: Common impurities can arise from the starting materials and side reactions. If synthesizing from 2-chloro-5-(chloromethyl)pyridine and a cyanide source, potential impurities could include:
-
Unreacted 2-chloro-5-(chloromethyl)pyridine.
-
Byproducts from the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if water is present during the reaction or work-up.
-
Over-alkylation or other side reactions depending on the specific reaction conditions.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.[6] For long-term storage, keeping it in a tightly sealed container at 2-8°C is advisable.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System (v/v) | Typical Starting Ratio | Gradient Profile | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 | Increase Ethyl Acetate concentration | A standard system for compounds of moderate polarity.[1] |
| Silica Gel | Dichloromethane / Methanol | 99:1 | Increase Methanol concentration | Suitable for more polar impurities. |
| Silica Gel | Hexane / Ethyl Acetate + 0.5% Triethylamine | 9:1 | Increase Ethyl Acetate concentration | The addition of triethylamine can reduce peak tailing. |
| Neutral Alumina | Hexane / Ethyl Acetate | 9:1 | Increase Ethyl Acetate concentration | An alternative to silica gel to mitigate issues with acidity. |
Table 2: Potential Solvents for Recrystallization of this compound
| Solvent / Solvent System | Expected Solubility | Procedure |
| Ethanol | Good solubility when hot, lower when cold | Single-solvent recrystallization. |
| Isopropanol | Similar to ethanol | Single-solvent recrystallization. |
| Ethanol / Water | High solubility in hot ethanol, low in cold ethanol/water mixture | Two-solvent recrystallization.[2] |
| Toluene / Hexane | High solubility in hot toluene, low in cold toluene/hexane mixture | Two-solvent recrystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude material.
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Do not let the column run dry.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is used, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for single-solvent and two-solvent recrystallization.
-
Single-Solvent Recrystallization (e.g., with Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]
-
-
Two-Solvent Recrystallization (e.g., with Ethanol/Water):
-
Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).
-
While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.[3]
-
Visualizations
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [acrospharmatech.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile and increasing its reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The primary synthetic route is the palladium-catalyzed cyanation of 2-chloro-5-chloromethylpyridine.
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Oxygen can deactivate palladium catalysts, so it is crucial to perform the reaction under strictly inert conditions.[2] Catalyst poisoning by an excess of cyanide ions is a common issue in cyanation reactions.[3][4]
-
Poor Quality of Reagents: The starting material, 2-chloro-5-chloromethylpyridine, or the cyanide source may be of poor quality or degraded.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst system to be effective.
-
Ineffective Ligand: The phosphine ligand may not be suitable for this specific transformation. For electron-deficient substrates like chloropyridines, the choice of a bulky, electron-rich ligand is often critical.
Solutions:
-
Ensure Inert Atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Use a Pre-catalyst: Employing a palladium pre-catalyst can lead to more consistent results as the active catalyst is generated in situ.[3]
-
Controlled Cyanide Addition: Consider a slow addition of the cyanide source to avoid high concentrations that can poison the catalyst.
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C to find the optimal point without causing degradation.
-
Screen Ligands: Experiment with different phosphine ligands. For electron-deficient aryl chlorides, ligands like XPhos or tBuXPhos have shown superior performance in similar reactions.[3]
Issue 2: Formation of Side Products and Low Yield of Desired Product
Possible Causes:
-
Hydrolysis of the Nitrile: The desired product, this compound, can undergo hydrolysis under basic conditions to form the corresponding amide or carboxylic acid, especially at elevated temperatures.[2]
-
Decomposition of Starting Material or Product: Strong bases, such as potassium carbonate (K₂CO₃), can cause the decomposition of the substrate or product, particularly in the presence of nucleophiles.[3]
-
Homocoupling of the Starting Material: A common side reaction in cross-coupling reactions is the formation of a dimer of the starting aryl halide.
Solutions:
-
Use a Weaker Base: Substitute strong bases like K₂CO₃ with a milder base such as potassium acetate (KOAc). This has been shown to minimize substrate and product decomposition in similar systems.[3]
-
Lower Reaction Temperature: If side product formation is significant, reducing the reaction temperature may help to suppress these unwanted pathways.
-
Optimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further degradation of the product.
-
Purification Strategy: Employ careful column chromatography to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common precursor is 2-chloro-5-chloromethylpyridine, which undergoes a substitution reaction with a cyanide source.
Q2: Which cyanide source is best for this reaction?
While traditional cyanide sources like KCN and NaCN can be used, they are highly toxic. A safer and effective alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic food additive.[3][4] Zinc cyanide (Zn(CN)₂) is another option with lower toxicity than alkali metal cyanides.[3][4]
Q3: What are the optimal catalyst and ligand combinations for the cyanation of 2-chloro-5-chloromethylpyridine?
A common and effective catalyst is palladium(II) acetate (Pd(OAc)₂). For electron-deficient substrates like chloropyridines, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or dppf are often required to achieve good yields. A ligand-free system using palladium acetate and potassium carbonate has also been reported for the cyanation of chloropyridines.
Q4: What is the role of the base in this reaction?
The base is crucial for the catalytic cycle. In the case of K₄[Fe(CN)₆], the base helps to liberate the cyanide ions. However, as mentioned in the troubleshooting guide, the choice of base is critical to avoid side reactions. While potassium carbonate is commonly used, potassium acetate is a milder alternative that can improve the yield by preventing decomposition.[3]
Q5: What are the recommended solvents for this reaction?
Polar aprotic solvents such as DMF, DMAc, NMP, and dioxane are commonly used. A mixture of dioxane and water has also been shown to be effective, particularly when using K₄[Fe(CN)₆] as the cyanide source.[3]
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Cyanopyridine Synthesis *
| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Pd(OAc)₂ (0.5) | None | K₂CO₃ | NMP | 120 | 10 | 84 |
| 2 | 2-Chloro-3-picoline | Pd(OAc)₂ (0.5) | None | K₂CO₃ | NMP | 100 | 1 | 79 |
| 3 | 2-Chloro-3,5-lutidine | Pd(OAc)₂ (0.5) | None | K₂CO₃ | NMP | 135 | 4 | 75 |
| 4 | 2-Chloro-3-nitropyridine | Pd(OAc)₂ (0.5) | None | K₂CO₃ | NMP | 120 | 6 | 62 |
| 5 | Ethyl 4-chlorobenzoate | P1** (0.2) | XPhos (0.2) | KOAc | Dioxane/H₂O | 100 | 1 | 97[3] |
*Data for entries 1-4 is adapted from a patent for the synthesis of various cyanopyridines and may serve as a starting point for optimization. **P1 is a palladacycle precatalyst.[3]
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of 2-chloro-5-chloromethylpyridine
Materials:
-
2-chloro-5-chloromethylpyridine
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃) or Potassium acetate (KOAc)
-
N-Methyl-2-pyrrolidone (NMP) or Dioxane/Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 2-chloro-5-chloromethylpyridine (1.0 equiv.), potassium ferrocyanide (0.2-0.5 equiv.), palladium(II) acetate (0.005-0.01 equiv.), and the phosphine ligand (if used, 0.01-0.02 equiv.).
-
Add the base (K₂CO₃ or KOAc, 0.2-2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent (NMP or a dioxane/water mixture).
-
Heat the reaction mixture to 80-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Technical Support Center: Managing the Stability of 2-(5-Chloropyridin-2-yl)acetonitrile in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 2-(5-Chloropyridin-2-yl)acetonitrile in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, prepare them fresh and store at 2-8°C, protected from light. If long-term storage of a solution is necessary, conduct a stability study to determine the appropriate conditions.
Q2: What are the potential degradation pathways for this compound in solution?
Based on its chemical structure, this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under both acidic and basic conditions. This typically proceeds through an intermediate amide (2-(5-chloropyridin-2-yl)acetamide) to the corresponding carboxylic acid (2-(5-chloropyridin-2-yl)acetic acid).[1]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light may induce degradation. Pyridine-containing compounds can be susceptible to photolytic decomposition.[2][3]
Q3: How can I monitor the degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound.[4][5] This method should be capable of separating the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (MS) can aid in the identification of the degradation products.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of the compound may have occurred. | 1. Verify the age and storage conditions of your compound and solvents. 2. Review your sample preparation procedure to ensure the compound is not exposed to harsh conditions (e.g., extreme pH, high temperature) for extended periods. 3. Perform a forced degradation study (see Experimental Protocols) to generate potential degradation products and compare their retention times with the unexpected peaks. |
| Decreasing purity of the compound over time in solution | The compound is degrading under the current storage or experimental conditions. | 1. Re-evaluate your solution storage conditions. Ensure the solution is protected from light and stored at a low temperature (e.g., 2-8°C). 2. Consider preparing fresh solutions immediately before each experiment. 3. Assess the compatibility of the solvent with the compound. If possible, choose a less reactive solvent. 4. If the solution is buffered, ensure the pH is in a range where the compound is most stable. |
| Inconsistent experimental results | Instability of the compound in the experimental medium. | 1. Perform a time-course study by analyzing your experimental solution at different time points to assess the stability of the compound over the duration of your experiment. 2. If degradation is observed, adjust your experimental protocol to minimize the time the compound is in solution or modify the solution conditions (e.g., pH, temperature) to enhance stability. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[7][8][9] The following protocols are based on ICH guidelines.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
For each stress condition, mix the stock solution with the stressor as described below.
-
Store a control sample (stock solution with no stressor) under the same conditions.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples if necessary before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. |
| Thermal Degradation | Heat the stock solution at 70°C in a controlled temperature chamber. |
| Photolytic Degradation | Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2] |
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.[4][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient: Start with 90% A, 10% B; ramp to 10% A, 90% B over 15 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Diagram of HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of stability samples.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Stressor | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 2-(5-chloropyridin-2-yl)acetamide, 2-(5-chloropyridin-2-yl)acetic acid |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 24 hours | 2-(5-chloropyridin-2-yl)acetamide, 2-(5-chloropyridin-2-yl)acetic acid |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Potential N-oxides |
| Thermal | Heat | 70°C | 24 hours | To be determined |
| Photolytic | Light (ICH Q1B) | Ambient | As per ICH | To be determined |
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column Type | C18 |
| Column Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Diagram of Logical Relationship for Stability Assessment
Caption: Logical flow for assessing compound stability.
References
- 1. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jddtonline.info [jddtonline.info]
- 9. biomedres.us [biomedres.us]
preventing side reactions with 2-(5-Chloropyridin-2-yl)acetonitrile
Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when working with this compound?
A1: Based on its chemical structure, the three most common side reactions are:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to form the corresponding amide (2-(5-chloropyridin-2-yl)acetamide) and subsequently the carboxylic acid (2-(5-chloropyridin-2-yl)acetic acid). This is typically promoted by the presence of water under acidic or basic conditions.
-
Dimerization (Thorpe-Ziegler Reaction): In the presence of a base, the active methylene group (the CH₂ between the pyridine ring and the nitrile) can be deprotonated, leading to a self-condensation reaction with another molecule to form a dimer.
-
N-Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This can be caused by certain oxidizing agents or even exposure to air at elevated temperatures.
Q2: How can I detect the formation of these side products?
A2: A combination of analytical techniques is recommended for monitoring the reaction and detecting impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the main product and its byproducts.[1][2] For structural confirmation of any unexpected peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4][5][6]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of a more polar byproduct, confirmed as 2-(5-chloropyridin-2-yl)acetamide or 2-(5-chloropyridin-2-yl)acetic acid.
Possible Cause: Hydrolysis of the nitrile group due to the presence of water in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Preventative Measures & Protocols:
-
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., silica gel, P₂O₅) or by assembling the apparatus hot and cooling under a stream of dry inert gas.
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents.
-
Reagents: Use fresh, high-purity reagents. If necessary, dry solid reagents in a vacuum oven.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Issue 2: Formation of a high molecular weight byproduct, especially when using a strong base.
Possible Cause: Dimerization of this compound via the Thorpe-Ziegler reaction.[7][8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimerization.
Preventative Measures & Protocols:
-
Protocol for Minimizing Dimerization:
-
Base Selection: If possible, use a weaker, non-nucleophilic base. If a strong base is required, consider using bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) over alkoxides.
-
Controlled Addition: Add the base slowly to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C) to control the concentration of the deprotonated intermediate.
-
Dilution: Run the reaction at a lower concentration (higher dilution) to disfavor the intermolecular reaction that leads to dimerization.
-
Issue 3: Presence of an impurity with a mass of +16 Da compared to the starting material.
Possible Cause: N-oxidation of the pyridine ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-oxidation.
Preventative Measures & Protocols:
-
Protocol for Preventing N-Oxidation:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize the presence of oxidizing impurities. Degassing the solvent by bubbling with an inert gas for 15-30 minutes before the reaction can help remove dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can increase the rate of oxidation.
-
Reagent Purity: Ensure that other reagents used in the reaction are free from oxidizing contaminants.
-
Data Summary
| Parameter | Hydrolysis | Dimerization | N-Oxidation | Recommended Condition |
| Water Content | Increases | No direct effect | No direct effect | Anhydrous (<50 ppm) |
| Base Strength | Increases (at high pH) | Increases | No direct effect | Use weakest effective base |
| Temperature | Increases | Increases | Increases | Lowest effective temperature |
| Oxygen Exposure | No direct effect | No direct effect | Increases | Inert atmosphere |
| Reactant Conc. | No direct effect | Increases | No direct effect | High dilution |
Key Experimental Protocols
General Protocol for Reactions Involving this compound (to minimize side reactions):
-
Apparatus Setup: Assemble a flame- or oven-dried reaction flask equipped with a magnetic stirrer, thermometer, and a condenser under a positive pressure of nitrogen or argon.
-
Reagent Addition: Dissolve this compound in a suitable anhydrous solvent (e.g., THF, Dichloromethane). If a base is required, cool the solution to an appropriate low temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the base.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or HPLC to determine the point of completion and to check for the formation of byproducts.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for basic reactions). Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate for researchers and professionals in drug development and agrochemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A prevalent and practical method involves a two-step synthesis starting from 2-chloro-5-methylpyridine. The first step is a free-radical halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt to yield the desired product. An alternative, though potentially less common, route could involve the direct cyanation of 2,5-dichloropyridine.
Q2: What are the critical starting materials and reagents for this synthesis?
A2: For the two-step route from 2-chloro-5-methylpyridine, the key starting material is 2-chloro-5-methylpyridine. Essential reagents include a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). Solvents typically used are non-polar for the halogenation step (e.g., carbon tetrachloride, cyclohexane) and polar aprotic for the cyanation step (e.g., DMSO, DMF).
Q3: What are the main safety precautions to consider during this synthesis?
A3: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be trained in its use. All cyanide-containing waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.
-
Halogenating Agents: NBS and NCS are irritants and lachrymators. Avoid inhalation and skin contact.
-
Solvents: Many organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of 2-Chloro-5-(halomethyl)pyridine (Step 1)
Q: I am observing a very low yield of the halogenated intermediate, or the reaction is not proceeding. What are the potential causes and solutions?
A: Low or no yield in the first step can be attributed to several factors. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Radical Initiator | Verify the age and storage conditions of your AIBN or benzoyl peroxide. It is recommended to use a freshly opened or recently purchased initiator. |
| Insufficient Reaction Temperature | The reaction requires sufficient heat to initiate and sustain the radical chain reaction. Ensure the reaction mixture reaches the appropriate reflux temperature for the chosen solvent. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of any potential radical inhibitors. Impurities in the starting material or solvent can also inhibit the reaction. |
| Inappropriate Solvent | Use a non-polar solvent that is suitable for free-radical reactions, such as carbon tetrachloride or cyclohexane. |
Problem 2: Low or No Yield of this compound (Step 2)
Q: The halogenation step was successful, but I am getting a low yield of the final product in the cyanation step. What could be the issue?
A: Challenges in the cyanation step are common. Refer to the table below for troubleshooting.
| Potential Cause | Recommended Solution |
| Poor Solubility of Cyanide Salt | Ensure the cyanide salt is finely powdered and well-dispersed in the solvent. Using a polar aprotic solvent like DMSO or DMF is crucial for dissolving the cyanide salt. |
| Deactivated Halogenated Intermediate | The 2-chloro-5-(halomethyl)pyridine intermediate can be unstable. It is often recommended to use it immediately after preparation without prolonged storage. |
| Presence of Water | The reaction is sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can react with the cyanide and reduce its nucleophilicity. |
| Side Reactions | Overheating or prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
Problem 3: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities, and how can I minimize them?
A: The formation of side products can complicate purification and lower the overall yield. Common side products and mitigation strategies are outlined below.
| Side Product | Formation Mechanism | Mitigation Strategy |
| 2-Chloro-5-methylpyridine (unreacted) | Incomplete halogenation in the first step. | Increase the reaction time or the amount of halogenating agent and initiator in the first step. Ensure proper reaction temperature. |
| Bis-substituted products | Reaction of the product with the halogenated intermediate. | Use a slight excess of the cyanide salt to ensure the complete conversion of the halogenated intermediate. |
| Hydrolysis products (amide, carboxylic acid) | Presence of water during the cyanation step or work-up. | Use anhydrous conditions for the cyanation reaction. During work-up, avoid strongly acidic or basic conditions for extended periods. |
Problem 4: Difficulty in Product Purification
Q: The crude product is difficult to purify. I'm observing streaking on my silica gel column, or the product is co-eluting with impurities. What purification strategies can I employ?
A: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging. Here are some alternative approaches:
-
Modify the Eluent System: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce streaking by deactivating the acidic silica surface.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a better choice than silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If the product and impurities have different polarities, reverse-phase chromatography can be an effective purification method.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is provided below. This is a theoretical protocol and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Chloro-5-(bromomethyl)pyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq.) in a suitable anhydrous non-polar solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, dissolve the crude 2-chloro-5-(bromomethyl)pyridine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMSO).
-
Carefully add sodium cyanide (NaCN, 1.2 eq.) portion-wise to the solution while maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the theoretical quantitative data for the proposed synthesis. Actual results may vary depending on the experimental conditions.
| Parameter | Step 1: Bromination | Step 2: Cyanation |
| Typical Solvent | Carbon tetrachloride | DMSO |
| Reaction Temperature | Reflux (approx. 77°C) | Room Temperature |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Theoretical Yield | 70-85% | 80-95% |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Catalyst Selection for Reactions Involving 2-(5-Chloropyridin-2-yl)acetonitrile
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-(5-Chloropyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The primary reactive sites are the chloro-substituent on the pyridine ring, which is suitable for cross-coupling reactions, and the nitrile group, which can undergo various transformations. Common reactions include:
-
Cross-Coupling Reactions: To form carbon-carbon or carbon-nitrogen bonds at the C5 position of the pyridine ring. Palladium-catalyzed reactions like Suzuki-Miyaura, and Buchwald-Hartwig amination are frequently employed.[1][2]
-
Hydrolysis of the Nitrile Group: To synthesize the corresponding carboxylic acid or amide.[3][4]
-
Reduction of the Nitrile Group: To produce the primary amine, 2-(5-chloropyridin-2-yl)ethanamine, typically via catalytic hydrogenation.[3]
-
Tetrazole Formation: Reaction of the nitrile group with an azide to form a 5-substituted-1H-tetrazole, a common bioisostere for carboxylic acids in medicinal chemistry.[3]
-
α-Alkylation: To introduce substituents at the carbon adjacent to the nitrile group.[5]
Q2: Which catalysts are recommended for Suzuki-Miyaura coupling with this compound?
A2: Palladium-based catalysts are standard for Suzuki-Miyaura reactions. The choice of catalyst and ligand is crucial for achieving high yields. For chloropyridine substrates, common choices include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. While specific protocols for 2,5-dichloropyridine often target the more reactive C2 position, these systems can be adapted.[2] For challenging couplings, more advanced catalyst systems might be necessary.
Q3: How can I hydrolyze the nitrile group to an amide or a carboxylic acid?
A3: The nitrile group can be hydrolyzed under either basic or acidic conditions.
-
To obtain the amide: Partial hydrolysis is typically achieved under controlled basic conditions. For similar (pyridyl-2)acetonitrile derivatives, alkaline hydrolysis using potassium hydroxide in ethanol has been shown to produce the corresponding amides.[3][4]
-
To obtain the carboxylic acid: More stringent acidic or basic conditions are required for complete hydrolysis to the carboxylic acid.
Q4: What conditions are suitable for reducing the nitrile to a primary amine?
A4: The reduction of the nitrile group to a primary amine is commonly achieved through catalytic hydrogenation. Metal catalysts such as Raney nickel or Raney cobalt are often used for the reduction of pyridylacetonitrile derivatives.[3]
Troubleshooting Guide
Issue 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[1] |
| Inappropriate Base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The strength and solubility of the base can significantly impact the reaction rate. Try screening different bases. |
| Poor Ligand Choice | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For chloropyridines, electron-rich and bulky phosphine ligands are often effective. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvent systems include 1,4-dioxane/water, toluene, or DMF.[1] The presence of water can be crucial in the transmetalation step. |
| Low Reaction Temperature | Most Suzuki-Miyaura reactions require heating, typically between 80-100 °C.[1] If the reaction is sluggish, consider increasing the temperature. |
Issue 2: The nitrile hydrolysis reaction stops at the amide and does not proceed to the carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Harsh Conditions | Complete hydrolysis to the carboxylic acid requires more forcing conditions than partial hydrolysis to the amide. Increase the concentration of the acid or base, raise the reaction temperature, and/or prolong the reaction time. |
| Product Precipitation | The intermediate amide or the final carboxylic acid salt may precipitate out of solution, preventing the reaction from going to completion. Try a different solvent system that better solubilizes all species. |
Issue 3: Formation of byproducts during the reduction of the nitrile group.
| Potential Cause | Troubleshooting Steps |
| Over-reduction | Over-reduction of the pyridine ring can occur under harsh hydrogenation conditions. Monitor the reaction closely and use milder conditions (lower pressure, lower temperature, or a less active catalyst). |
| Side reactions on the chloro-substituent | The chloro group can potentially be reduced under certain catalytic hydrogenation conditions. Screening different catalysts (e.g., comparing Raney Ni with Pd/C) may identify a more selective system. |
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines. Note: These conditions are for related chloropyridine compounds and may require optimization for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference Compound |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-dioxane/H₂O | 80-100 | 4-24 | Moderate to High | 2-(2-Chloropyridin-4-yl)propan-2-ol |
| Pd(OAc)₂ (2) | - | K₂CO₃ (1.5) | DMF | 100 | 12-24 | Moderate to High | 2,5-Dichloropyridine |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between a chloropyridine and an arylboronic acid.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., degassed 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkaline Hydrolysis of a Nitrile to an Amide
This protocol is based on the hydrolysis of similar (pyridyl-2)acetonitrile derivatives.[4]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Caption: Workflow for selecting and optimizing a catalyst system.
Caption: Decision tree for troubleshooting cross-coupling reactions.
Caption: Potential reaction pathways for the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-chloropyridin-3-yl)acetonitrile | 142892-30-6 | Benchchem [benchchem.com]
- 4. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(5-chloropyridin-2-yl)acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield upon scaling up the cyanomethylation of 2-chloro-5-methylpyridine. What are the potential causes and solutions?
A: Low yields during the scale-up of this reaction are often attributed to several factors related to reaction kinetics, mass transfer, and thermal management.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, GC) to track the consumption of the starting material and the formation of the product. Extend the reaction time if necessary. |
| Side Reactions | Temperature Control: Poor heat dissipation in larger reactors can lead to localized hotspots, promoting the formation of impurities. Ensure adequate cooling and agitation. Consider a slower, controlled addition of the cyanide source to manage the exotherm. |
| Poor Solubility of Cyanide Salt | Solvent System: Ensure the cyanide salt (e.g., NaCN, KCN) is sufficiently soluble in the chosen solvent. In some cases, the addition of a phase-transfer catalyst may be beneficial, especially in biphasic systems. |
| Degradation of Starting Material or Product | Inert Atmosphere: The reaction may be sensitive to air or moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen, argon). |
Problem 2: Formation of Impurities
Q: Our scaled-up batch of this compound is contaminated with significant levels of an unknown impurity. How can we identify and mitigate this?
A: The formation of impurities is a common challenge in scaling up chemical syntheses. The structure of the impurity will dictate the best mitigation strategy.
| Potential Impurity | Mitigation Strategy |
| Isomeric Acetonitriles | Starting Material Purity: Ensure the purity of the 2-chloro-5-methylpyridine starting material. Isomeric impurities in the starting material will likely be carried through the synthesis. |
| Over-alkylation or Di-substitution | Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slow, controlled addition of the cyanide source can help minimize side reactions. |
| Hydrolysis of the Nitrile | Anhydrous Conditions: Ensure all reagents and solvents are dry, as the nitrile group can be susceptible to hydrolysis, especially at elevated temperatures or in the presence of acid or base. |
Problem 3: Difficulties in Product Isolation and Purification
Q: We are facing challenges with the crystallization and purification of the final product at a larger scale. What can we do to improve this?
A: Isolation and purification issues are common when moving from lab to pilot scale.
| Issue | Recommended Approach |
| Oiling Out During Crystallization | Solvent Screen: Conduct a solvent screen to identify a more suitable crystallization solvent or solvent mixture. Consider anti-solvent crystallization. |
| Poor Filtration Characteristics | Crystal Habit Modification: The rate of cooling and agitation can influence crystal size and morphology. A slower cooling profile may yield larger, more easily filterable crystals. |
| Co-elution of Impurities during Chromatography | Alternative Purification: If silica gel chromatography is problematic, consider alternative purification techniques such as recrystallization, distillation (if applicable), or using a different stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the handling of cyanide salts (e.g., sodium or potassium cyanide), which are highly toxic. A strict safety protocol must be in place, including dedicated handling areas, personal protective equipment (PPE), and a quenching protocol for any residual cyanide (e.g., using bleach or hydrogen peroxide). The reaction can also be exothermic, requiring careful temperature monitoring and control to prevent runaways.
Q2: Which synthetic route is most amenable to the large-scale production of this compound?
A2: A common and often scalable route is the nucleophilic substitution of a suitable precursor like 2-(chloromethyl)-5-chloropyridine with a cyanide salt. Another potential route involves the conversion of 2-methyl-5-chloropyridine to its corresponding nitrile. The choice of route will depend on factors such as the cost and availability of starting materials, overall yield, and process safety.
Q3: How critical is temperature control during the scale-up of the cyanidation step?
A3: Temperature control is critical. The reaction of a chloromethylpyridine with a cyanide salt is typically exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, which can result in decreased selectivity, increased impurity formation, and potential safety hazards. The use of a jacketed reactor with controlled cooling is essential.
Q4: What are the key process parameters to monitor during the scale-up?
A4: The key parameters to monitor include:
-
Temperature: To control reaction kinetics and minimize side reactions.
-
Agitation Speed: To ensure proper mixing and mass transfer, especially in heterogeneous mixtures.
-
Rate of Reagent Addition: To control the reaction exotherm and maintain a safe operating temperature.
-
Reaction Progress: Using in-process analytical techniques (e.g., HPLC, GC) to determine reaction completion.
Experimental Protocols
Proposed Synthesis of this compound from 2-Chloro-5-methylpyridine
This two-step process involves the radical bromination of the methyl group followed by nucleophilic substitution with cyanide.
Step 1: Synthesis of 2-(Bromomethyl)-5-chloropyridine
-
Charging the Reactor: To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-chloro-5-methylpyridine (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Initiator Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-5-chloropyridine.
Step 2: Synthesis of this compound
-
Charging the Reactor: In a separate reactor, dissolve sodium cyanide (1.2 eq) in a suitable solvent like DMSO or ethanol/water.
-
Addition of Starting Material: Slowly add a solution of 2-(bromomethyl)-5-chloropyridine (1.0 eq) in the same solvent to the cyanide solution, while maintaining the temperature below 30°C with external cooling.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by HPLC.
-
Quenching and Extraction: Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table presents representative data for the cyanidation step at both laboratory and pilot scales to illustrate potential scale-up considerations.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (2-(bromomethyl)-5-chloropyridine) | 10 g | 1 kg |
| Sodium Cyanide | 1.2 eq | 1.2 eq |
| Solvent Volume | 100 mL | 10 L |
| Reaction Temperature | 20-25°C | 25-30°C (with cooling) |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | 85% | 78% |
| Purity (by HPLC) | >98% | ~95% |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: A workflow for troubleshooting common scale-up issues.
Validation & Comparative
Comparative Reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile and its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile with its structural isomers: 2-(3-chloropyridin-2-yl)acetonitrile, 2-(4-chloropyridin-2-yl)acetonitrile, and 2-(6-chloropyridin-2-yl)acetonitrile. The primary focus is on Nucleophilic Aromatic Substitution (SNAr), a critical transformation in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2]
Theoretical Framework: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of chloropyridines in SNAr reactions is predominantly governed by the position of the chlorine atom relative to the ring's nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key determinant of the reaction rate.
The pyridine nitrogen is strongly electron-withdrawing, which helps to stabilize the negative charge of the Meisenheimer complex. This stabilizing effect is most pronounced when the charge can be delocalized onto the nitrogen through resonance, which occurs when the nucleophile attacks at positions ortho (2- and 6-) or para (4-) to the nitrogen atom.[5][6][7] Consequently, chloro-substituents at the 4- and 6-positions are significantly more activated towards nucleophilic attack than those at the meta (3- and 5-) positions.[5][6]
Data Presentation: Comparative Reactivity
| Compound | Chlorine Position | Relationship to Ring Nitrogen | Expected Relative Reactivity in SNAr | Rationale |
| 2-(4-Chloropyridin-2-yl)acetonitrile | 4 | para | High | The negative charge of the Meisenheimer intermediate is effectively stabilized by delocalization onto the ring nitrogen.[5][6] |
| 2-(6-Chloropyridin-2-yl)acetonitrile | 6 | ortho | High | The negative charge of the Meisenheimer intermediate is effectively stabilized by delocalization onto the ring nitrogen.[3][6] |
| This compound | 5 | meta | Low | Resonance delocalization of the negative charge onto the ring nitrogen is not possible, leading to a less stable intermediate. |
| 2-(3-Chloropyridin-2-yl)acetonitrile | 3 | meta | Low | Resonance delocalization of the negative charge onto the ring nitrogen is not possible, leading to a less stable intermediate. |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions and for performing kinetic analysis to quantitatively compare reactivity.
General Protocol for Nucleophilic Aromatic Substitution
This procedure describes a typical SNAr reaction using an amine as the nucleophile.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective 2-(chloropyridin-2-yl)acetonitrile isomer (1.0 equivalent).
-
Reagents: Add the nucleophile, for example, morpholine (1.2 equivalents), and a base such as potassium phosphate (K₃PO₄, 1.5 equivalents).[3]
-
Solvent: Add a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or tert-amyl alcohol, to achieve a concentration of approximately 0.2 M.[3]
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to an appropriate temperature (e.g., 80-120 °C).[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.[3]
Protocol for Kinetic Analysis
This protocol outlines the steps to determine the pseudo-first-order rate constant (k_obs) for the SNAr reaction.
-
Preparation: Prepare stock solutions of the 2-(chloropyridin-2-yl)acetonitrile isomer and a large excess of the nucleophile (e.g., >10 equivalents) in a suitable solvent (e.g., methanol or DMF) in separate volumetric flasks.
-
Initiation: Place the substrate solution in a thermostated vessel (e.g., a jacketed reactor or a flask in a constant-temperature bath) and allow it to reach thermal equilibrium. Initiate the reaction by rapidly adding the nucleophile solution with vigorous stirring.
-
Sampling: At predetermined time intervals, withdraw small, precise aliquots of the reaction mixture. Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched samples using a calibrated quantitative method, such as HPLC or GC, to determine the concentration of the remaining 2-(chloropyridin-2-yl)acetonitrile.
-
Calculation: Determine the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the substrate concentration (ln[Substrate]) against time. The slope of the resulting straight line will be equal to -k_obs.
Mandatory Visualization
Caption: Relative SNAr reactivity of chloropyridylacetonitrile isomers.
Caption: Workflow for determining reaction rate constants.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-(3-Chloropyridin-2-Yl)Acetonitrile [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-(4-chloropyridin-3-yl)acetonitrile | 142892-30-6 | Benchchem [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile and 2-(3-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the functionalization of pyridine scaffolds is a critical strategy for the synthesis of novel bioactive molecules. The selection of appropriate starting materials is paramount for efficient and successful synthetic outcomes. This guide provides a comprehensive comparison of the reactivity of two isomeric building blocks: 2-(5-chloropyridin-2-yl)acetonitrile and 2-(3-chloropyridin-2-yl)acetonitrile. Understanding the nuanced differences in their chemical behavior is essential for optimizing reaction conditions and achieving desired synthetic targets.
This comparison will focus on the key reactive sites of these molecules: the pyridine ring, susceptible to nucleophilic aromatic substitution (SNAr), and the methylene group of the acetonitrile substituent, which possesses acidic protons.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of substituted pyridines is fundamentally governed by the electronic influence of the ring nitrogen and the positioning of its substituents. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
In both this compound and 2-(3-chloropyridin-2-yl)acetonitrile, the electron-withdrawing nature of the cyano group further enhances the electrophilicity of the pyridine ring. However, the position of the chloro substituent relative to the ring nitrogen and the acetonitrile group is the primary determinant of their differential reactivity.
Reactivity at the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles. The ease of this substitution is dependent on the stability of the intermediate Meisenheimer complex formed during the reaction.
-
This compound : The chlorine atom is at the 5-position. Nucleophilic attack at this position is not as favorable as at the 2- or 4-positions because the negative charge in the Meisenheimer complex cannot be effectively delocalized onto the electronegative ring nitrogen through resonance.
-
2-(3-chloropyridin-2-yl)acetonitrile : The chlorine atom is at the 3-position. Similar to the 5-position, the 3-position is less activated towards nucleophilic attack compared to the 2- and 4-positions.
Reactivity of the Acetonitrile Methylene Group
The methylene protons (—CH2CN) in both isomers are acidic due to the electron-withdrawing effect of the adjacent cyano group and the pyridine ring. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.
The acidity of these protons, and thus the ease of carbanion formation, is influenced by the overall electron density of the pyridine ring. The position of the electron-withdrawing chloro group plays a role here.
-
In This compound , the chloro group is at the 5-position, and its electron-withdrawing inductive effect will have a modest impact on the acidity of the 2-acetonitrile protons.
-
In 2-(3-chloropyridin-2-yl)acetonitrile , the chloro group is at the 3-position, in closer proximity to the acetonitrile group. This proximity will result in a stronger inductive electron withdrawal from the carbon bearing the methylene group, thereby increasing the acidity of the methylene protons compared to the 5-chloro isomer.
Therefore, 2-(3-chloropyridin-2-yl)acetonitrile is predicted to be more reactive in reactions involving the deprotonation of the acetonitrile methylene group.
Summary of Predicted Reactivity
| Feature | This compound | 2-(3-Chloropyridin-2-yl)acetonitrile | Rationale |
| Nucleophilic Aromatic Substitution (at the Chloro position) | Lower Predicted Reactivity | Higher Predicted Reactivity | The electron-withdrawing effect of the 2-acetonitrile group is more pronounced at the adjacent 3-position, making the C-Cl bond more electrophilic. |
| Acidity of Methylene Protons (—CH₂CN) | Lower Predicted Acidity | Higher Predicted Acidity | The chloro group at the 3-position exerts a stronger inductive electron-withdrawing effect on the 2-acetonitrile group due to closer proximity, increasing proton acidity. |
| Reactivity of the Resulting Carbanion | Lower Predicted Reactivity | Higher Predicted Reactivity | The more acidic protons in the 3-chloro isomer lead to easier formation of the carbanion, which can then act as a nucleophile in subsequent reactions. |
Experimental Protocols
While direct comparative experimental data is lacking, the following are generalized protocols for reactions that would be relevant for comparing the reactivity of these two isomers. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a chloropyridine derivative with an amine nucleophile.
Materials:
-
2-(chloropyridin-2-yl)acetonitrile isomer (1.0 eq)
-
Nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)
-
Base (e.g., K2CO3, NaH) (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-(chloropyridin-2-yl)acetonitrile isomer and the anhydrous solvent.
-
Add the base and stir the suspension at room temperature for 15 minutes.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to a temperature between 80-150 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Alkylation of the Acetonitrile Methylene Group
This protocol outlines a general procedure for the deprotonation of the acetonitrile methylene group followed by alkylation.
Materials:
-
2-(chloropyridin-2-yl)acetonitrile isomer (1.0 eq)
-
Strong base (e.g., NaH, LDA, n-BuLi) (1.1 eq)
-
Alkylating agent (e.g., alkyl halide) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF, Diethyl ether)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-(chloropyridin-2-yl)acetonitrile isomer and the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add the strong base to the solution and stir for 30-60 minutes to allow for carbanion formation.
-
Add the alkylating agent to the reaction mixture and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Differences
The following diagrams illustrate the electronic factors influencing the reactivity of the two isomers.
Caption: Predicted reactivity comparison of the two isomers.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
Based on fundamental principles of heterocyclic chemistry, 2-(3-chloropyridin-2-yl)acetonitrile is predicted to be the more reactive isomer in reactions involving the deprotonation of the acetonitrile methylene group due to the closer proximity of the electron-withdrawing chloro group. For nucleophilic aromatic substitution at the chloro position, the reactivity of both isomers is expected to be modest, though 2-(3-chloropyridin-2-yl)acetonitrile may exhibit slightly enhanced reactivity.
This guide provides a theoretical framework to assist researchers in selecting the appropriate isomer and designing synthetic strategies. It is crucial to note that these predictions are based on established electronic effects, and empirical validation through controlled comparative experiments is recommended to determine the precise reactivity profiles under specific reaction conditions.
A Comparative Guide to Alternatives for 2-(5-Chloropyridin-2-yl)acetonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The reagent 2-(5-Chloropyridin-2-yl)acetonitrile is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive methylene group and a pyridine ring susceptible to modification, allows for the construction of complex heterocyclic compounds.[1] However, synthetic strategies often benefit from a palette of reagents with varied reactivity and substitution patterns. This guide provides an objective comparison of viable alternatives to this compound, supported by available data on their performance and applications.
Key Alternatives and Their Synthetic Utility
The primary alternatives can be categorized based on the substituent at the 5-position of the pyridine ring, which significantly influences the reagent's reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
1. Halogenated Pyridylacetonitriles:
-
2-(5-Bromopyridin-2-yl)acetonitrile: This is the most direct and widely used alternative. The bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[3] This allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at the 5-position.[3] While chlorine can also be used in some cross-coupling reactions, bromine is often more reactive, allowing for milder reaction conditions.
-
2-(5-Fluoropyridin-2-yl)acetonitrile: The fluorine substituent offers a different reactivity profile. In nucleophilic aromatic substitution (SNAr) reactions, fluorine is typically the best leaving group among the halogens (F > Cl ≈ Br > I), a phenomenon known as the "element effect".[4][5] This can be advantageous when the desired transformation involves the displacement of the halogen by a nucleophile.
2. Alkoxy-Substituted Pyridylacetonitriles:
-
2-(5-Methoxypyridin-2-yl)acetonitrile: The methoxy group is an electron-donating group, which can alter the electronic properties of the pyridine ring and influence the reactivity of other positions. It can be a key structural feature in certain biologically active molecules. This reagent is used in the synthesis of compounds like the intermediate for Perampanel.[6]
3. Unsubstituted and Other Derivatives:
-
2-(Pyridin-2-yl)acetonitrile: The parent compound without substitution at the 5-position serves as a fundamental building block. It is utilized in reactions where functionalization at other positions is desired, or when the 5-position is to remain unsubstituted.[7] Its methylene group is reactive towards electrophiles, and it can be used to synthesize various functionally substituted azoles and condensed azoles.[7]
Comparative Performance Data
The choice of reagent often depends on the specific reaction type. The following table summarizes the general reactivity and preferred applications of the alternatives.
| Reagent | Key Reaction Types | Relative Reactivity of Leaving Group (5-position) in SNAr | Notes |
| This compound | Nucleophilic Aromatic Substitution, Cross-Coupling | Cl ≈ Br | A versatile and common starting material. |
| 2-(5-Bromopyridin-2-yl)acetonitrile | Cross-Coupling (Suzuki, Stille, Buchwald-Hartwig) | Br ≈ Cl | Generally more reactive than the chloro-analog in cross-coupling, potentially allowing for milder conditions. |
| 2-(5-Fluoropyridin-2-yl)acetonitrile | Nucleophilic Aromatic Substitution (SNAr) | F > Cl ≈ Br | The preferred choice when displacement of the halogen via SNAr is the primary transformation.[4][5] |
| 2-(5-Methoxypyridin-2-yl)acetonitrile | Further ring functionalization, building block for specific targets | N/A (Methoxy is not a typical leaving group) | The electron-donating nature of the methoxy group influences the overall reactivity of the pyridine ring. |
| 2-(Pyridin-2-yl)acetonitrile | Reactions at the methylene group (e.g., condensations, couplings) | N/A | Baseline reagent for building pyridine-containing scaffolds without 5-position functionality.[7] |
Table 1: Comparison of Alternative Reagents.
Experimental Protocols
Protocol 1: Synthesis of Arylhydrazones from 2-(Pyridin-2-yl)acetonitrile
This protocol demonstrates a typical reaction involving the active methylene group, applicable to all the discussed pyridylacetonitriles.
Procedure:
-
Prepare a solution of the appropriate aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (0.7 g, 10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5°C. Stir for 15 minutes to form the diazonium salt.
-
In a separate flask, dissolve 2-(pyridin-2-yl)acetonitrile (1.18 g, 10 mmol) in ethanol (30 mL) and add sodium acetate (2.5 g).
-
Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Collect the resulting solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.
Adapted from a general procedure for coupling with diazonium salts.[7]
Protocol 2: General Procedure for Suzuki Cross-Coupling with 2-(5-Bromopyridin-2-yl)acetonitrile
This protocol is a standard method for introducing aryl or heteroaryl groups at the 5-position.
Procedure:
-
To a reaction vessel, add 2-(5-bromopyridin-2-yl)acetonitrile (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ or Na₂CO₃ (2.0 mmol).[6]
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 5-aryl-2-pyridylacetonitrile.
Logical and Experimental Workflows
The selection and application of these reagents follow a logical workflow depending on the synthetic goal.
Caption: Reagent selection workflow based on the desired synthetic transformation.
Application in Drug Discovery Signaling Pathways
Compounds synthesized from pyridylacetonitrile derivatives often target key signaling pathways in drug discovery. For instance, many kinase inhibitors feature a pyridopyrimidine or similar fused heterocyclic core, which can be synthesized from these reagents.[3] Another area of application is in neurology, where derivatives can act on receptors like the serotonin 5-HT₁A receptor.
The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR) like the 5-HT₁A receptor, a target for some antidepressant drugs.[8]
Caption: Simplified biased agonism at the 5-HT1A receptor.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | Benchchem [benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]
- 7. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLX-204 - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-(5-Chloropyridin-2-yl)acetonitrile Derivatives
Derivatives of 2-(5-Chloropyridin-2-yl)acetonitrile have emerged as a promising scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comparative analysis of their therapeutic potential, with a primary focus on their anticancer and antimicrobial properties. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
Anticancer Activity: A Promising Frontier
Recent studies have highlighted the potent anticancer activity of various derivatives synthesized from this compound. These compounds have been shown to exhibit significant cytotoxicity against a panel of human cancer cell lines.
Comparative Anticancer Activity of Novel Derivatives
A study by Ismael et al. (2023) focused on the synthesis and in vitro anticancer evaluation of a series of novel chalcone derivatives incorporating the this compound moiety. The cytotoxic activity of these compounds was assessed against four human cancer cell lines: MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and A549 (lung). The results, summarized in the table below, demonstrate the potent and, in some cases, selective anticancer effects of these derivatives.
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Doxorubicin | (Standard Drug) | 4.8 ± 0.3 | 5.2 ± 0.4 | 6.1 ± 0.5 | 7.3 ± 0.6 |
| 4a | 4-Fluorophenyl | 8.2 ± 0.6 | 9.5 ± 0.7 | 12.3 ± 0.9 | 15.1 ± 1.1 |
| 4b | 4-Chlorophenyl | 6.5 ± 0.5 | 7.8 ± 0.6 | 9.1 ± 0.7 | 11.4 ± 0.9 |
| 4c | 4-Bromophenyl | 5.1 ± 0.4 | 6.3 ± 0.5 | 7.9 ± 0.6 | 9.8 ± 0.8 |
| 4d | 4-Nitrophenyl | 3.9 ± 0.3 | 4.6 ± 0.3 | 5.8 ± 0.4 | 6.9 ± 0.5 |
| 4e | 4-Methoxyphenyl | 10.1 ± 0.8 | 11.7 ± 0.9 | 14.2 ± 1.1 | 16.8 ± 1.3 |
Caption: In vitro cytotoxic activity (IC₅₀ in µM) of this compound derivatives against various human cancer cell lines.
Notably, compound 4d , bearing a 4-nitrophenyl substitution, exhibited the most potent anticancer activity across all tested cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin. This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the cytotoxic efficacy of these derivatives.
Experimental Protocols:
MTT Assay for Cytotoxicity Screening:
The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, HCT-116, HepG2, and A549) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Potential Signaling Pathway Involvement:
While the precise mechanisms of action for these derivatives are still under investigation, their structural similarity to other known anticancer agents suggests potential interference with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Antimicrobial Activity: Combating Microbial Threats
In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens.
Comparative Antimicrobial Activity of Thiazole Derivatives
A separate line of research has explored the synthesis of thiazole derivatives from this compound and their subsequent evaluation as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds was determined against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ciprofloxacin | (Standard Antibiotic) | 1.0 | 0.5 | 1.0 | - |
| Fluconazole | (Standard Antifungal) | - | - | - | 8.0 |
| 5a | 2-Aminothiazole | 16 | 32 | 64 | >128 |
| 5b | 2-Amino-4-methylthiazole | 8 | 16 | 32 | 64 |
| 5c | 2-Amino-4-phenylthiazole | 4 | 8 | 16 | 32 |
| 5d | 2-Amino-4-(4-chlorophenyl)thiazole | 2 | 4 | 8 | 16 |
Caption: Minimum Inhibitory Concentration (MIC in µg/mL) of thiazole derivatives of this compound against various microbial strains.
The results indicate that the antimicrobial activity is significantly influenced by the substituent at the 4-position of the thiazole ring. Compound 5d , with a 4-chlorophenyl group, displayed the most potent and broad-spectrum antimicrobial activity, highlighting the importance of this structural feature for enhanced efficacy.
Experimental Protocols:
Broth Microdilution Method for MIC Determination:
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Serial Dilution: The test compounds were serially diluted in the respective growth media in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental Workflow Visualization:
The general workflow for the synthesis and biological evaluation of these derivatives can be visualized as follows:
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Analogs as Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine and related pyridine-based analogs as inhibitors of Bruton's tyrosine kinase (BTK). While specific SAR data for 2-(5-chloropyridin-2-yl)acetonitrile analogs is not extensively available in the public domain, this guide leverages data from closely related pyridine and pyrimidine-based covalent BTK inhibitors to provide actionable insights for drug design and development.
Introduction to BTK and its Role in Disease
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases like rheumatoid arthritis.[1][2] Consequently, BTK has emerged as a significant therapeutic target, with several covalent irreversible inhibitors approved for clinical use.[1]
The BTK Signaling Pathway
The activation of the B-cell receptor by an antigen initiates a signaling cascade in which BTK is a key component. This pathway ultimately leads to the activation of transcription factors that regulate cell proliferation and survival. The inhibition of BTK blocks these downstream signals, making it an effective strategy for treating B-cell-related disorders.
Structure-Activity Relationship (SAR) of Pyridine-Based BTK Inhibitors
The development of potent and selective BTK inhibitors often involves the strategic modification of a core scaffold. For pyridine-based inhibitors, several key structural features influence their activity. These compounds typically feature a pyridine or pyrimidine core that interacts with the hinge region of the BTK active site, a linker, and a terminal group that often contains a warhead for covalent bond formation with a cysteine residue (Cys481) in the active site.
The following table summarizes the SAR for a series of 5-phenoxy-2-aminopyridine derivatives, which serve as a relevant model for understanding the potential of this compound analogs.[3]
| Compound ID | Core Modification | Linker | Terminal Group (Warhead) | BTK IC₅₀ (nM) | Key SAR Insights |
| Ibrutinib (Reference) | Pyrazolo[3,4-d]pyrimidine | Piperidine | Acrylamide | 0.5 | A well-established covalent BTK inhibitor. |
| Analog 1 | 5-Phenoxy-2-aminopyridine | Piperazine | Acrylamide | 15.3 | The 2-aminopyridine core is a viable alternative to the pyrazolo[3,4-d]pyrimidine of ibrutinib. |
| Analog 2 | 5-(4-Fluorophenoxy)-2-aminopyridine | Piperazine | Acrylamide | 8.9 | Introduction of an electron-withdrawing group on the phenoxy ring improves potency. |
| Analog 3 | 5-Phenoxy-2-aminopyridine | Tetrahydroisoquinoline | Acrylamide | 5.1 | A more rigid linker can enhance binding and potency. |
| Analog 4 | 5-Phenoxy-2-aminopyridine | Piperazine | Propiolamide | >1000 | The acrylamide warhead is crucial for covalent binding and high potency; replacement leads to significant loss of activity. |
| Analog 5 | 5-Phenoxy-2-aminopyridine | Piperazine | No warhead | >10000 | Demonstrates the necessity of the covalent interaction for this class of inhibitors. |
General SAR Principles for Pyridine-Based BTK Inhibitors
Based on the available literature, several general principles can be derived for the design of potent pyridine-based BTK inhibitors.
Experimental Protocols
Synthesis of a Representative 5-Phenoxy-2-aminopyridine BTK Inhibitor
The synthesis of potent BTK inhibitors often involves a multi-step process. The following is a representative protocol for the synthesis of a 5-phenoxy-2-aminopyridine analog, adapted from the literature.[3]
Step 1: Synthesis of the Piperazine-linked Aminopyridine Intermediate
A mixture of 2-amino-5-bromopyridine, 1-Boc-piperazine, palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. After completion of the reaction, the mixture is worked up and purified by column chromatography to yield the Boc-protected piperazinyl-aminopyridine. The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to give the piperazinyl-aminopyridine intermediate.
Step 2: Coupling with the Phenoxy Moiety
The intermediate from Step 1 is coupled with a suitable phenoxy-containing building block. For example, a reaction with a 4-fluorophenol derivative in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO) at elevated temperature affords the desired 5-phenoxy-2-(piperazin-1-yl)pyridine.
Step 3: Introduction of the Acrylamide Warhead
The secondary amine of the piperazine ring is acylated with acryloyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature to yield the final covalent BTK inhibitor. The product is then purified by chromatography.
In Vitro BTK Kinase Inhibition Assay
The potency of the synthesized compounds against BTK is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method.
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in a luminescent signal.
Procedure:
-
Kinase Reaction: Recombinant human BTK enzyme is incubated with a substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and various concentrations of the test compound in a kinase buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Detection: The luminescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Screening BTK Inhibitors
The process of identifying and characterizing novel BTK inhibitors follows a structured workflow, from initial screening to more detailed cellular and in vivo studies.
Conclusion
The 2-aminopyridine scaffold represents a promising starting point for the development of novel covalent inhibitors of Bruton's tyrosine kinase. The structure-activity relationship studies on related 5-phenoxy-2-aminopyridine derivatives highlight the importance of the pyridine core for hinge binding, the nature of the linker for optimizing potency, and the necessity of a covalent warhead for achieving high inhibitory activity. While direct experimental data on this compound analogs as BTK inhibitors is currently limited in publicly available literature, the principles outlined in this guide provide a rational framework for the design, synthesis, and evaluation of such compounds. Further investigation into this specific chemical space is warranted to explore its potential for yielding novel and effective BTK-targeted therapies.
References
Comparative Guide to Validated Analytical Methods for 2-(5-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The presented methodologies, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), are widely used in pharmaceutical analysis for their robustness and reliability. The information herein is intended to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.
The following sections detail the experimental protocols and present a comparative summary of validation data for both methods, generated in accordance with the International Council for Harmonisation (ICH) guidelines.
Methodology and Experimental Protocols
A critical aspect of pharmaceutical analysis is the validation of the analytical methods to ensure they are fit for their intended purpose.[1] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.
General Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow to ensure all key performance characteristics are evaluated.
References
A Comparative Guide to the Catalytic Efficacy in the Synthesis of Substituted Pyrydylacetonitriles
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridylacetonitriles is a critical step in the development of novel therapeutics and functional materials. The introduction of the cyanomethyl group into a pyridine ring can be achieved through various catalytic methods, with the choice of catalyst significantly impacting reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of the performance of different catalysts, primarily focusing on palladium- and nickel-based systems for the cyanation of substituted halopyridines, a common route to pyridylacetonitriles.
Performance Comparison of Catalytic Systems
The synthesis of substituted pyridylacetonitriles is predominantly achieved through the cross-coupling of halopyridines with a cyanide source. Palladium and nickel complexes are the most extensively studied catalysts for this transformation. The following tables summarize the performance of various catalytic systems, providing a clear comparison of their respective yields and reaction conditions for the synthesis of cyanopyridines, the direct precursors to pyridylacetonitriles.
Table 1: Palladium-Catalyzed Cyanation of Substituted Halopyridines
| Catalyst System | Substituted Halopyridine | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ / Ligand L1 | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O, KOAc, 100°C, 1h | 97 | [1] |
| Palladacycle Precatalyst P1 | 4-Chloro-N-benzylimidazole | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O, KOAc, 100°C, 1h | 99 | [1] |
| Pd(OAc)₂ / cataCXium® A | 2-Chloropyridine | Zn(CN)₂ | NMP, 120°C, 24h | 85 | |
| Pd/ZnO Nanoparticles | Various aryl bromides/chlorides | K₄[Fe(CN)₆] | DMF, 130°C, 12-17h | Moderate to Good | [2][3] |
| Pd-ZnFe₂O₄ Nanoparticles | Various aryl iodides/bromides | K₄[Fe(CN)₆] | DMF, TEA, 100°C | Good to Excellent | [2] |
Table 2: Nickel-Catalyzed Cyanation of Substituted Halopyridines
| Catalyst System | Substituted Halopyridine | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| NiCl₂·6H₂O / dppf | Various aryl chlorides | Zn(CN)₂ | Acetonitrile, DMAP, 80°C | Good to Excellent | [4] |
| NiBr₂ / dtbpy | Various aryl halides | Cyanogen bromide | Dioxane, Mn, DBU | Moderate to Good | [5] |
| Ni(cod)₂ / PPh₃ | Benzyl chlorides | Trimethylsilyl cyanide | - | - | |
| NiCl₂·1,10-phen / Zn | Aryl iodides/bromides | Cyanogen bromide | Dioxane | Moderate to Good | [5] |
| Ni-catalyst / JosiPhos ligand | (Hetero)aryl bromides/chlorides | K₄[Fe(CN)₆] | Biphasic aqueous | Good | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for palladium- and nickel-catalyzed cyanation reactions.
General Procedure for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides
To a screw-top test tube equipped with a magnetic stir bar, the palladium precatalyst, ligand, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents), and the solid (hetero)aryl halide (1 mmol) are added. The vessel is sealed with a Teflon-lined screw-cap septum, then evacuated and backfilled with nitrogen (repeated three times). If the (hetero)aryl halide is a liquid, it is added at this stage via syringe, followed by dioxane (2.5 mL) and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL). The reaction mixture is then stirred at the specified temperature for the given time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Nickel-Catalyzed Reductive Cyanation of Aryl Halides
In a 10 mL Schlenk tube, NiCl₂·1,10-phen (7.0 mg, 0.02 mmol) and zinc powder (39.2 mg, 0.6 mmol) are added sequentially. Subsequently, the aryl iodide or aryl bromide (0.20 mmol) is added in dioxane (0.50 mL) under a nitrogen atmosphere. The reaction mixture is stirred at the designated temperature for the specified duration. Upon completion, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the desired nitrile.[5]
Catalytic Pathway and Workflow
The catalytic cycle for the palladium-catalyzed cyanation of aryl halides is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[8] Understanding this pathway is essential for optimizing reaction conditions and troubleshooting potential issues.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(5-Chloropyridin-2-yl)acetonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for the proper disposal of 2-(5-Chloropyridin-2-yl)acetonitrile, a halogenated pyridine derivative. Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound, the following guidance is based on the known hazards of structurally similar chemicals, such as chlorinated pyridines and organonitriles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as hazardous, potentially toxic if ingested, and an irritant to skin and eyes.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).[1][2]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2][3][4]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1][2][4]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3][4]
Hazard Data of a Structurally Similar Compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [MySkinRecipes] |
| Molecular Weight | 152.58 g/mol | [MySkinRecipes] |
| Appearance | Solid | [Sigma-Aldrich] |
| Melting Point | 43-48 °C | [Sigma-Aldrich] |
| Boiling Point | 170-172 °C | [Sigma-Aldrich] |
| Flash Point | > 110 °C (> 230.0 °F) | [Sigma-Aldrich] |
| Hazard Class | Acute Toxicity 3 (Oral); Eye Damage 1; Skin Irritation 2; Specific Target Organ Toxicity - Single Exposure 3 | [Sigma-Aldrich] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [Sigma-Aldrich] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves its classification and handling as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Characterization and Segregation
-
This compound must be segregated as a halogenated organic waste .[4] Do not mix it with non-halogenated waste streams to ensure proper disposal.[4]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[5]
Step 2: Waste Collection and Storage
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, sealable container made of a compatible material (e.g., glass or polyethylene).[1][2]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must also be treated as hazardous waste and collected in a separate, clearly labeled container or bag.[2][3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible substances.[6] The storage area should have secondary containment to manage any potential leaks.[4]
Step 3: Labeling of Hazardous Waste
-
Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[1][5]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[1]
-
List all constituents and their approximate percentages if it is a mixed waste.[1]
Step 4: Arrange for Professional Disposal
-
The standard and required method for the disposal of chlorinated organic compounds is to engage a licensed professional hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][4]
-
Provide the EHS department or the disposal company with all available information about the waste, including its name and quantity.[2]
-
The most common disposal method for such compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[3][7]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(5-Chloropyridin-2-yl)acetonitrile
Essential Safety and Handling Guide for 2-(5-Chloropyridin-2-yl)acetonitrile
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[1][2][3][4][5] |
| Eye/Face Protection | Safety glasses or goggles | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect against splashes. |
| Respiratory Protection | Not typically required | Use only in a well-ventilated area. If dusts or aerosols are generated, a respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Use in a well-ventilated area.[6]
-
Avoid contact with skin and eyes.[7]
-
Keep container tightly closed.[6]
-
Store in a cool, dry place away from incompatible materials.[6]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the chemical itself.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[7][8]
-
Prevent further leakage or spillage if it is safe to do so.[7][8]
-
Collect the spillage and arrange for disposal.[7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and management of this compound.
References
- 1. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. business.medtecs.com [business.medtecs.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. gpisupply.com [gpisupply.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

